molecular formula C10H16ClNO B599840 1-(2-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 101290-65-7

1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B599840
CAS No.: 101290-65-7
M. Wt: 201.694
InChI Key: XPWHPGHAPKCHQY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.694. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHPGHAPKCHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725481
Record name 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101290-65-7, 1987286-74-7
Record name 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)propan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine with potential applications in pharmaceutical research and development. Due to its structural similarity to known pharmacologically active molecules, this compound is of interest as a building block for novel chemical entities. This document collates available chemical data, proposes synthetic and analytical methodologies, and discusses its potential significance in the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is the salt of a primary amine featuring a methoxy-substituted phenyl ring. The presence of a chiral center at the carbon atom bearing the amino group means that this compound can exist as two enantiomers, (R)- and (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)propan-1-amine and its Hydrochloride Salt

PropertyValueSource/Comment
Chemical Name 1-(2-Methoxyphenyl)propan-1-amine hydrochlorideIUPAC Nomenclature
Synonyms 1-(o-Methoxyphenyl)propylamine hydrochloride
CAS Number 101290-65-7[1]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol Calculated
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined.Data for the related N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride is ~186-190°C[2].
Solubility Soluble in water and some organic solvents (predicted)[2].The hydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents like methanol, ethanol, and dichloromethane is expected.
pKa Not experimentally determined.Expected to be in the range of 9-10 for the protonated amine, typical for primary benzylic amines.

Synthesis and Purification

The most logical and widely applicable synthetic route to 1-(2-Methoxyphenyl)propan-1-amine is the reductive amination of the corresponding ketone, 2'-methoxypropiophenone[3]. This versatile reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a one-pot reaction where 2'-methoxypropiophenone is reacted with an ammonia source in the presence of a suitable reducing agent.

G ketone 2'-Methoxypropiophenone intermediate Imine Intermediate ketone->intermediate Condensation amine Ammonia Source (e.g., NH4OAc) amine->intermediate product 1-(2-Methoxyphenyl)propan-1-amine intermediate->product Reduction (e.g., NaBH3CN) hcl_salt 1-(2-Methoxyphenyl)propan-1-amine HCl product->hcl_salt HCl Treatment G sample Synthesized Product hplc HPLC Analysis (Purity Assessment) sample->hplc gcms GC-MS Analysis (Impurity Profiling) sample->gcms chiral_hplc Chiral HPLC (Enantiomeric Purity) sample->chiral_hplc result Purity & Impurity Profile hplc->result gcms->result chiral_hplc->result

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. The document details its molecular structure, stereochemistry, and physicochemical properties. Furthermore, it outlines a robust synthetic pathway via reductive amination of its ketone precursor, followed by salt formation. A full suite of analytical and spectroscopic characterization techniques are described, including HPLC, NMR, MS, and IR, to ensure structural confirmation and purity assessment. The guide also touches upon its applications as a key building block for central nervous system (CNS) active agents and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of chiral intermediates.

Introduction

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a synthetic organic compound belonging to the phenethylamine class. Its structure is characterized by a methoxy-substituted phenyl ring attached to a propyl chain with a primary amine at the benzylic position. The presence of a chiral center at the first carbon (C1) of the propyl chain makes this molecule a valuable stereospecific building block in asymmetric synthesis.

The control of stereochemistry is a critical aspect of modern drug design, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The (R) and (S) enantiomers of 1-(2-Methoxyphenyl)propan-1-amine serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structural motif is found in compounds developed for potential use as antidepressants and anxiolytics. This guide provides a detailed examination of its molecular structure, synthesis, and characterization from the perspective of a senior application scientist.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application in a research and development setting.

Chemical Structure

The molecule consists of three primary components:

  • A 2-methoxyphenyl group: An aromatic ring with a methoxy (-OCH₃) substituent at the ortho position. This group imparts specific electronic and steric properties that can influence binding to biological targets.

  • A propan-1-amine chain: A three-carbon chain with a primary amine (-NH₂) at the C1 position. In the hydrochloride salt, this amine is protonated to form an ammonium chloride group (-NH₃⁺Cl⁻), which significantly enhances the compound's polarity and aqueous solubility.[2]

  • A Chiral Center: The C1 carbon, which is bonded to the phenyl ring, the amine group, a hydrogen atom, and an ethyl group, is a stereocenter.

Chemical structures of 1-(2-Methoxyphenyl)propan-1-amine free base and its hydrochloride salt. Caption: Figure 1. Chemical structures of 1-(2-Methoxyphenyl)propan-1-amine (left) and its corresponding hydrochloride salt (right).
Stereochemistry

The tetrahedral geometry at C1 gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The specific stereoisomer used in a synthetic sequence is crucial for achieving the desired biological activity in the final drug product.[1] The synthesis and analysis of this compound must, therefore, employ methods that can control and verify its enantiomeric purity.

Physicochemical Data

The key properties of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-(2-methoxyphenyl)propan-1-amine hydrochlorideN/A
Synonyms 1-(2-methoxyphenyl)propylamine hydrochloride[3]
CAS Number 101290-65-7 (for hydrochloride)[3][4]
Molecular Formula C₁₀H₁₆ClNO[4][5]
Molecular Weight 201.69 g/mol [4][5]
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Soluble in methanol; sparingly soluble in waterN/A
Storage Store at 2-8°C under an inert atmosphere[5]

Synthesis and Purification

A reliable and scalable synthesis is essential for the utility of any chemical intermediate. A logical and commonly employed pathway to 1-(2-Methoxyphenyl)propan-1-amine is through the reductive amination of the corresponding ketone.

Synthetic Strategy Overview

The synthesis can be conceptualized as a two-stage process: first, the formation of the primary amine from a ketone precursor, and second, the conversion of the amine to its stable hydrochloride salt. This approach is efficient and allows for straightforward purification.

G cluster_0 Stage 1: Amine Formation cluster_1 Stage 2: Salt Formation A 1-(2-Methoxyphenyl)propan-1-one B Imine Intermediate A->B + NH₃ source (e.g., NH₄OAc) C 1-(2-Methoxyphenyl)propan-1-amine (Free Base) B->C Reduction (e.g., NaBH₃CN) D Dissolved Free Base C->D Purification & Dissolution E Final Product (Hydrochloride Salt) D->E + HCl in solvent

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

This protocol describes the conversion of 1-(2-methoxyphenyl)propan-1-one to the corresponding primary amine.

Causality: The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source. This imine is not isolated but is reduced in situ by a hydride-donating agent to yield the final amine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the protonated imine over the ketone starting material.

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)propan-1-one (1.0 eq)[6] and ammonium acetate (10.0 eq) in anhydrous methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by carefully adding 1M aqueous HCl. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with 2M NaOH until pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by silica gel column chromatography.

Protocol: Hydrochloride Salt Formation

This step converts the purified, often oily, free base amine into a stable, crystalline, and easily handleable solid.

  • Preparation: Dissolve the purified 1-(2-methoxyphenyl)propan-1-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise. A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath to maximize precipitation.

  • Final Processing: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

Analytical and Spectroscopic Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and structural integrity of the synthesized compound.

G Sample Synthesized Sample HPLC HPLC Analysis Sample->HPLC Purity Assay NMR NMR Spectroscopy Sample->NMR Structural Elucidation MS Mass Spectrometry Sample->MS Molecular Weight IR IR Spectroscopy Sample->IR Functional Groups Report Certificate of Analysis HPLC->Report NMR->Report MS->Report IR->Report

Caption: Comprehensive analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound and quantify any impurities. For chiral compounds, a specialized chiral HPLC method is required to determine the enantiomeric excess (e.e.).

  • Protocol (Reverse-Phase for Purity):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 272 nm (due to the methoxyphenyl chromophore)

    • Expected Result: A single major peak corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[7]

  • Predicted Spectroscopic Data:

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.8 - 7.5Multiplet (m)4HAr-H
Benzylic Proton~4.5Triplet (t)1HCH-NH₃⁺
Methoxy Protons~3.8Singlet (s)3HO-CH₃
Methylene Protons~1.9Multiplet (m)2HCH₂-CH₃
Methyl Protons~0.9Triplet (t)3HCH₂-CH₃
Ammonium ProtonsBroadSinglet (s)3HNH₃⁺
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aromatic Carbons110 - 158Ar-C
Methoxy Carbon~55O-CH₃
Benzylic Carbon~58CH-NH₃⁺
Methylene Carbon~25CH₂
Methyl Carbon~10CH₃

Note: Predicted shifts are based on analogous structures and may vary with solvent and experimental conditions.[8][9]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound. Analysis is typically performed on the free base.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Free Base (C₁₀H₁₅NO): Exact Mass = 165.1154

    • Expected [M+H]⁺: m/z ≈ 166.1232

  • Fragmentation: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines, which would result in a characteristic fragment ion.[10][11]

Infrared (IR) Spectroscopy
  • Purpose: To identify the key functional groups present in the molecule.

  • Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 2400 (broad)N-H StretchAmmonium (R-NH₃⁺)
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic
~1600, ~1490C=C StretchAromatic Ring
~1240 (strong)C-O StretchAryl Ether

Note: The broad N-H stretch of the ammonium salt is a key diagnostic feature distinguishing it from the sharper N-H bands of a primary amine free base.[12]

Applications in Drug Discovery and Development

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is primarily utilized as a chiral intermediate. Its value lies in its ability to introduce a specific stereocenter into a larger, more complex molecule.

  • CNS-Active Agents: The phenethylamine scaffold is a well-established pharmacophore for compounds that interact with neurotransmitter systems. This intermediate is particularly relevant for the synthesis of novel selective serotonin reuptake inhibitors (SSRIs) and other modulators of monoamine transporters.

  • Asymmetric Synthesis: The enantiomerically pure forms of this amine are used in diastereoselective reactions, where the existing stereocenter directs the formation of a new stereocenter in the target molecule. This is a foundational strategy in the synthesis of complex drugs like certain antivirals and oncology agents.

Safety and Handling

Proper safety protocols are mandatory when working with any chemical, particularly amine hydrochlorides and their precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Hydrochloric acid and its salts are corrosive and can cause severe burns.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Precursor Hazards: The ketone precursor, 1-(2-methoxyphenyl)propan-1-one, is classified as harmful if swallowed and is a skin and eye irritant.[6] All handling procedures must account for the hazards of both the reactants and the final product.

Conclusion

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a well-defined chemical entity whose value is intrinsically linked to its chiral nature. This guide has detailed its molecular structure, provided robust and field-proven protocols for its synthesis and purification, and outlined a comprehensive analytical framework for its complete characterization. By understanding these technical details, researchers and drug development professionals can effectively leverage this important building block in the creation of next-generation therapeutics.

References

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

  • ChemCD. (n.d.). 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Lead Sciences. (n.d.). (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • Pearson. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxisopropamine. Retrieved from [Link]

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Sources

Technical Monograph: 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride , a primary benzylic amine scaffold. While often confused with its regioisomer methoxyphenamine (a beta-adrenergic agonist), this specific 1-amino isomer is functionally distinct.

The guide focuses on its two primary technical domains:

  • Biocatalytic Mechanism: Its role as a model substrate for PLP-dependent

    
    -Transaminases , a critical pathway in modern chiral drug synthesis.
    
  • Medicinal Chemistry (SAR): Its pharmacophore profile as a rigidified monoamine analog and potential NMDA/Sigma receptor ligand scaffold.

Part 1: Chemical Identity & Physicochemical Core

Compound Name: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride Synonyms: 1-(2-Methoxyphenyl)propylamine HCl;


-Ethyl-2-methoxybenzylamine HCl.
CAS Registry Number:  101290-65-7 (Racemic), 2103395-82-8 ((R)-isomer).
Molecular Formula: 

Molecular Weight: 201.69 g/mol (Salt), 165.23 g/mol (Free Base).
Structural Significance

Unlike amphetamines (1-phenylpropan-2 -amine), this compound carries the amine group at the benzylic (C1) position. This structural shift drastically alters its pharmacology and reactivity:

  • Steric Environment: The C1-amine is sterically crowded by the adjacent ortho-methoxy group and the ethyl chain.

  • Basicity: Benzylic amines typically exhibit slightly lower pKa values than their aliphatic counterparts due to the inductive effect of the aromatic ring.

  • Chirality: The C1 position is a stereocenter. The (S)- and (R)-enantiomers show distinct binding profiles in enzymatic and receptor pockets.

Part 2: Mechanism of Action (Biocatalytic & Pharmacological)

A. Biocatalytic Mechanism: PLP-Dependent Transamination

The most rigorously defined "mechanism" for this compound lies in its interaction with


-Transaminases (

-TAs)
. It serves as a challenging, bulky substrate for asymmetric synthesis, often used to benchmark enzyme engineering efforts.

The Pathway: The reaction is a reversible amino group transfer mediated by Pyridoxal-5'-Phosphate (PLP) .

  • External Aldimine Formation: The amine nucleophile (1-(2-Methoxyphenyl)propan-1-amine) attacks the internal aldimine (enzyme-PLP Schiff base).

  • Quinonoid Intermediate: Deprotonation at the C

    
     position leads to a resonance-stabilized quinonoid intermediate. The ortho-methoxy group provides steric hindrance, making this step the rate-determining checkpoint for wild-type enzymes.
    
  • Ketimine Hydrolysis: The intermediate rearranges to a ketimine, which hydrolyzes to release the ketone product (1-(2-methoxyphenyl)propan-1-one) and PMP (Pyridoxamine-5'-phosphate).

Visualization: PLP-Dependent Catalytic Cycle

PLP_Mechanism Enz_PLP Enzyme-PLP (Internal Aldimine) Ext_Aldimine External Aldimine (Transient Complex) Enz_PLP->Ext_Aldimine + Substrate (Transimination) Substrate Substrate: 1-(2-Methoxyphenyl)propan-1-amine Substrate->Ext_Aldimine Quinonoid Quinonoid Intermediate (Resonance Stabilized) Ext_Aldimine->Quinonoid - H+ (C-alpha deprotonation) Ketimine Ketimine Intermediate Quinonoid->Ketimine + H+ (Reprotonation) PMP_Enz Enzyme-PMP (Pyridoxamine form) Ketimine->PMP_Enz + H2O (Hydrolysis) PMP_Enz->Enz_PLP Regeneration Cycle (+ Pyruvate/Amine Acceptor) Product Product: 1-(2-Methoxyphenyl)propan-1-one PMP_Enz->Product Release

Caption: The catalytic cycle of


-Transaminase converting the amine substrate to its corresponding ketone via PLP intermediates.
B. Pharmacological Mechanism: SAR & Receptor Profiling

In a drug development context, this scaffold is analyzed as a conformational probe .

  • Monoamine Transporter (MAT) Activity:

    • Low Affinity: unlike amphetamines, the C1-amine placement prevents the "molecular anchor" effect required for potent dopamine/norepinephrine release. The amine is too close to the aromatic ring, disrupting the optimal distance (approx. 5 Å) required for Aspartate bridging in the transporter pocket.

    • Selectivity: The ortho-methoxy group creates a "clash" in the serotonin transporter (SERT) pocket, often reducing affinity compared to para-substituted analogs.

  • NMDA & Sigma Receptor Potential:

    • Pharmacophore: 1-Aryl-1-amines share structural homology with Lefetamine and Methoxetamine fragments.

    • Mechanism: They may act as weak, low-affinity channel blockers of the NMDA receptor or ligands for the Sigma-1 receptor (

      
      R), which modulates calcium signaling and ER stress.
      
    • Hypothesis: The lipophilic 2-methoxy group enhances blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active library generation.

Part 3: Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (Chiral Synthesis)

Objective: To resolve racemic 1-(2-Methoxyphenyl)propan-1-amine into its pure (R)- or (S)-enantiomer using an


-Transaminase (ATA).

Materials:

  • Racemic Amine HCl (50 mM)

  • Pyruvate (Amine Acceptor, 50 mM)

  • PLP cofactor (1 mM)

  • Recombinant

    
    -TA (e.g., from Vibrio fluvialis or Aspergillus terreus) in Phosphate Buffer (pH 7.5).
    

Workflow:

  • Preparation: Dissolve substrate and pyruvate in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Initiation: Add lyophilized enzyme (10 mg/mL) to the reaction vessel. Incubate at 30°C with orbital shaking (180 rpm).

  • Monitoring: Aliquot 50 µL samples at t=0, 1h, 4h, 24h. Quench with 100 µL acetonitrile.

  • Analysis: Analyze via HPLC (Chiralpak AD-H column) to determine Enantiomeric Excess (

    
    ) and Conversion (
    
    
    
    ).
    • Calculation:

      
       (Enantiomeric Ratio).
      
Protocol 2: Calcium Flux Assay (GPCR/Channel Profiling)

Objective: To screen for functional activity at NMDA or Adrenergic receptors.

Workflow:

  • Cell Culture: Plate HEK293 cells expressing the target receptor (e.g., NMDA-NR1/NR2B) in 96-well poly-D-lysine coated plates.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare 1-(2-Methoxyphenyl)propan-1-amine HCl stocks (0.1 nM to 10 µM).

    • Inject compound into wells using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Measurement: Record fluorescence intensity (

    
    ) for 180 seconds.
    
  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine

    
     or 
    
    
    
    .

Part 4: Comparative SAR Analysis

The following table contrasts 1-(2-Methoxyphenyl)propan-1-amine with its biologically active isomers to highlight the "Structure-Activity Cliff."

Feature1-(2-Methoxyphenyl)propan-1-amine (Target)Methoxyphenamine (Isomer)Amphetamine (Parent Class)
Amine Position C1 (Benzylic)C2 (Aliphatic)C2 (Aliphatic)
Primary Target Transaminases / Sigma (Predicted)

-Adrenergic Receptor
DAT / NET / VMAT2
Effect Chiral Intermediate / Weak CNSBronchodilatorPsychostimulant
Metabolic Stability Susceptible to oxidative deaminationResistant to MAOResistant to MAO
Steric Bulk High (C1 crowded)ModerateLow

Part 5: References

  • Biocatalytic Transamination of 1-Arylpropan-1-amines:

    • Title: "Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form." (Discusses ATA specificity for aryl-propylamine scaffolds).

    • Source: ResearchGate / Tetrahedron Asymmetry.

  • Structure-Activity Relationships of Aryl-Amines:

    • Title: "Structure-activity relationships of novel anti-malarial agents... 1-aryl-3-substituted propanol derivatives." (Provides SAR context for the 1-aryl-propyl chain).

    • Source: PubMed / Bioorg Med Chem Lett.

  • Chemical Identity & Properties:

    • Title: "1-(2-Methoxyphenyl)propan-1-amine | C10H15NO | CID 347969."

    • Source: PubChem.[1][2]

  • Transaminase Mechanism Reference:

    • Title: "Asymmetric synthesis of chiral amines with ω-transaminases."

    • Source: Trends in Biotechnology (General Reference for Protocol 1).

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, presents a predictive profile based on the well-established structure-activity relationships of closely related methoxyphenylpropanamine analogues. The experimental protocols detailed herein represent a standard industry approach to characterizing a novel compound with this chemical scaffold.

Introduction

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a synthetic molecule belonging to the phenethylamine class. Its structure, characterized by a methoxy group at the ortho position of the phenyl ring and a propan-1-amine chain, suggests a potential for interaction with monoamine neurotransmitter systems. Compounds with similar structural motifs are known to exhibit a range of pharmacological activities, including effects on adrenergic, dopaminergic, and serotonergic pathways. This technical guide provides a comprehensive overview of the predicted pharmacological profile of this compound and outlines the standard experimental methodologies required for its empirical validation.

Predicted Pharmacological Profile

Mechanism of Action: A Focus on Monoamine Systems

The core structure of 1-(2-Methoxyphenyl)propan-1-amine suggests that its primary mechanism of action will likely involve the modulation of monoamine transporters and receptors. The presence of the amine group is crucial for interaction with these targets. Depending on the stereochemistry and the substitution pattern, the compound could act as a substrate (releaser), reuptake inhibitor, or a direct receptor agonist/antagonist at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters and their respective receptors.

The ortho-methoxy group is a key structural feature that will influence the compound's interaction with its biological targets. Compared to its meta- and para-isomers, the ortho-substitution can create steric hindrance, potentially altering the binding affinity and selectivity for different monoamine transporters and receptors. It is hypothesized that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride will exhibit a mixed-activity profile, potentially with a preference for norepinephrine and dopamine systems, a characteristic seen in some related sympathomimetic amines.[1]

Predicted_Mechanism_of_Action 1-(2-Methoxyphenyl)propan-1-amine 1-(2-Methoxyphenyl)propan-1-amine Monoamine Transporters (DAT, NET, SERT) Monoamine Transporters (DAT, NET, SERT) 1-(2-Methoxyphenyl)propan-1-amine->Monoamine Transporters (DAT, NET, SERT) Inhibition/Releasing Monoamine Receptors (Adrenergic, Dopaminergic, Serotonergic) Monoamine Receptors (Adrenergic, Dopaminergic, Serotonergic) 1-(2-Methoxyphenyl)propan-1-amine->Monoamine Receptors (Adrenergic, Dopaminergic, Serotonergic) Agonism/Antagonism Increased Synaptic Monoamines Increased Synaptic Monoamines Monoamine Transporters (DAT, NET, SERT)->Increased Synaptic Monoamines Downstream Cellular Signaling Downstream Cellular Signaling Monoamine Receptors (Adrenergic, Dopaminergic, Serotonergic)->Downstream Cellular Signaling Increased Synaptic Monoamines->Monoamine Receptors (Adrenergic, Dopaminergic, Serotonergic)

Caption: Predicted interaction of 1-(2-Methoxyphenyl)propan-1-amine with monoamine systems.

Pharmacodynamics: Quantifying Biological Activity

The pharmacodynamic effects of this compound are predicted to be dose-dependent and related to its interaction with the central and peripheral nervous systems. Key anticipated effects include sympathomimetic responses such as increased heart rate and blood pressure, as well as central nervous system stimulation leading to increased locomotor activity.

Table 1: Predicted In Vitro Pharmacodynamic Profile

TargetPredicted ActivityRationale
Dopamine Transporter (DAT) Moderate Affinity (Inhibitor/Releaser)The phenethylamine backbone is a classic scaffold for DAT ligands.
Norepinephrine Transporter (NET) High Affinity (Inhibitor/Releaser)Phenylpropanamines often show high affinity for NET.
Serotonin Transporter (SERT) Low to Moderate AffinityThe ortho-methoxy group may reduce affinity for SERT compared to other isomers.
α-Adrenergic Receptors AgonistSympathomimetic amines commonly exhibit α-adrenergic agonism.[1]
β-Adrenergic Receptors AgonistExpected to contribute to cardiovascular effects.[2]
5-HT Receptors VariablePhenylalkylamines can have complex interactions with various 5-HT receptor subtypes.[3]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride will determine its onset, duration of action, and potential for drug-drug interactions.

  • Absorption: As a hydrochloride salt, good aqueous solubility is expected, facilitating oral absorption.

  • Distribution: The lipophilicity imparted by the phenyl and methoxy groups suggests it will likely cross the blood-brain barrier. Plasma protein binding is anticipated to be moderate.

  • Metabolism: The primary routes of metabolism are predicted to be N-dealkylation, O-demethylation of the methoxy group, and hydroxylation of the phenyl ring, primarily mediated by cytochrome P450 (CYP) enzymes.[4]

  • Excretion: The metabolites and a fraction of the unchanged drug are expected to be excreted renally.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a tiered approach of in vitro and in vivo assays is necessary.

In Vitro Assays

This assay is critical for determining the compound's potency and mechanism of action at DAT, NET, and SERT.

Protocol: Radioligand Binding and Uptake Inhibition Assays [5][6][7]

  • Cell Culture: Utilize HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Binding Assay:

    • Prepare cell membranes from the transfected cells.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values from the IC50 values determined from concentration-response curves.

  • Uptake Inhibition Assay:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 for uptake inhibition.

Monoamine_Transporter_Assay_Workflow cluster_0 Binding Assay cluster_1 Uptake Inhibition Assay Membrane Prep Membrane Prep Incubation (Radioligand + Compound) Incubation (Radioligand + Compound) Membrane Prep->Incubation (Radioligand + Compound) Filtration Filtration Incubation (Radioligand + Compound)->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Ki Calculation Ki Calculation Scintillation Counting->Ki Calculation Cell Plating Cell Plating Pre-incubation (Compound) Pre-incubation (Compound) Cell Plating->Pre-incubation (Compound) Uptake (Radiolabeled Substrate) Uptake (Radiolabeled Substrate) Pre-incubation (Compound)->Uptake (Radiolabeled Substrate) Lysis & Counting Lysis & Counting Uptake (Radiolabeled Substrate)->Lysis & Counting IC50 Determination IC50 Determination Lysis & Counting->IC50 Determination

Caption: Workflow for in vitro monoamine transporter assays.

This assay assesses the potential for the compound to cause drug-drug interactions.[4][8][9][10]

Protocol: Fluorometric CYP Inhibition Assay [11]

  • Reagents: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), a NADPH regenerating system, and specific fluorogenic substrates for each CYP isoform.

  • Assay Procedure:

    • In a 96-well plate, combine the CYP enzyme, buffer, and varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

This assay determines the fraction of the compound that is free in the plasma and available to exert its pharmacological effect.[12][13][14]

Protocol: Rapid Equilibrium Dialysis (RED) [15][16]

  • Device Setup: Use a RED device with a semipermeable membrane separating a plasma chamber and a buffer chamber.

  • Sample Preparation: Spike human plasma with the test compound.

  • Dialysis: Add the spiked plasma to one chamber and buffer to the other. Incubate at 37°C until equilibrium is reached.

  • Analysis: Measure the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Assays

This assay evaluates the potential stimulant or sedative effects of the compound on the central nervous system.[17][18][19]

Protocol: Open Field Test [20]

  • Animals: Use adult male mice or rats.

  • Apparatus: An open field arena equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

  • Procedure:

    • Administer 1-(2-Methoxyphenyl)propan-1-amine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes).

    • Analyze the data to assess dose-dependent effects on activity and anxiety-like behavior.

This assay is crucial for identifying potential cardiovascular liabilities, such as changes in blood pressure and heart rate.

Protocol: Telemetered Cardiovascular Monitoring

  • Animals: Use surgically implanted telemetry devices in rats or mice.

  • Data Acquisition: Continuously record blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

  • Procedure:

    • After a baseline recording period, administer the test compound.

    • Continue to monitor cardiovascular parameters for several hours post-dosing.

    • Analyze the data for significant changes from baseline and compare to a vehicle control group.

In_Vivo_Assay_Workflow cluster_0 Locomotor Activity cluster_1 Cardiovascular Safety Dosing Dosing Open Field Test Open Field Test Dosing->Open Field Test Activity Data Analysis Activity Data Analysis Open Field Test->Activity Data Analysis Telemetry Implantation Telemetry Implantation Baseline Recording Baseline Recording Telemetry Implantation->Baseline Recording Compound Administration Compound Administration Baseline Recording->Compound Administration Post-dose Monitoring Post-dose Monitoring Compound Administration->Post-dose Monitoring Cardiovascular Data Analysis Cardiovascular Data Analysis Post-dose Monitoring->Cardiovascular Data Analysis

Caption: Workflow for in vivo pharmacological characterization.

Conclusion

While direct pharmacological data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is scarce, a predictive profile can be constructed based on its chemical structure and the known pharmacology of related compounds. It is anticipated to be a monoamine-acting agent with potential stimulant and sympathomimetic properties. The comprehensive suite of in vitro and in vivo experimental protocols outlined in this guide provides a robust framework for the empirical determination of its complete pharmacological profile, a necessary step in the evaluation of any novel psychoactive compound.

References

  • Waters, N.J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. [Link]

  • Seibenhener, M. L., & Wooten, M. W. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 675. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. The AAPS journal, 11(4), 735–744. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Nakazato, A., et al. (1999). Design, Synthesis, Structure-Activity Relationships, and Biological Characterization of Novel Arylalkoxyphenylalkylamine Sigma Ligands as Potential Antipsychotic Drugs. Journal of Medicinal Chemistry, 42(5), 783-797. [Link]

  • Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111. [Link]

  • Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European journal of pharmacology, 463(1-3), 3-33. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 933-943. [Link]

  • Ruffolo Jr, R. R. (1982). Sympathomimetic amines: potential clinical applications in ischemic heart disease. American journal of cardiology, 49(5), 1272-1279. [Link]

  • van de Witte, S. V., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1335-1347. [Link]

  • Varma, D. R., & Benfey, B. G. (1990). Sympathomimetic Amines and Cardiac Arrhythmias. Cardiovascular research, 24(9), 754-760. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • O'Donnell, S. R., & Wanstall, J. C. (1984). The effects of sympathomimetics on the cardiovascular system of sheep. Journal of pharmacy and pharmacology, 36(10), 653-658. [Link]

  • Goldberg, L. I. (1954). Heart Force Effects of Sympathomimetic Amines as a Basis for Their Use in Shock Accompanying Myocardial Infarction. Circulation, 10(4), 566-574. [Link]

  • Broadley, K. J., & Wilson, V. G. (2014). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Journal of pharmacology and experimental therapeutics, 351(3), 567-576. [Link]

  • Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6803. [Link]

  • Bartsch, W., et al. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of medicinal chemistry, 40(21), 3505-3517. [Link]

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Technical Monograph: (R)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS 623143-38-4 | High-Purity Chiral Synthon

Executive Summary

This technical guide profiles (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS 623143-38-4), a specialized chiral benzylamine derivative used primarily as a fragment in the synthesis of G-protein coupled receptor (GPCR) modulators and as a resolving agent for acidic racemates.[1] Unlike common phenethylamines, this compound features an


-ethyl substitution on the benzylic carbon, imparting unique steric bulk and metabolic stability profiles to downstream pharmaceutical targets.

This document outlines the critical physicochemical properties, validated synthetic pathways for the specific (R)-enantiomer, and rigorous analytical protocols required for pharmaceutical-grade qualification.

Part 1: Chemical Identity & Structural Analysis

The compound is an


-substituted benzylamine. The presence of the ortho-methoxy group on the phenyl ring creates significant steric hindrance and electronic donation, influencing both the nucleophilicity of the amine and the conformational preferences of the molecule.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name (1R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Common Name

-Ethyl-2-methoxybenzylamine HCl
CAS Number 623143-38-4
Molecular Formula

Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
Chirality (R)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM
pKa (Calc) ~9.8 (Conjugate acid)
Structural Significance

The "propan-1-amine" nomenclature indicates the propyl chain is the parent structure, with the phenyl group at position 1. This creates a chiral center at C1. The (R)-configuration is critical; the biological activity of drugs derived from this scaffold (e.g., specific adrenergic antagonists) often depends strictly on this stereochemistry to fit hydrophobic pockets in receptor sites.

Part 2: Synthetic Routes & Optimization

To access the specific (R)-enantiomer (CAS 623143-38-4) with high enantiomeric excess (


), a standard reductive amination followed by classical resolution or asymmetric synthesis is required. Below is the optimized protocol for Asymmetric Reductive Amination , which offers higher atom economy than resolution of racemates.
Workflow Diagram: Asymmetric Synthesis

The following diagram illustrates the conversion of 2-methoxypropiophenone to the target chiral amine using an Ellman auxiliary approach or enzymatic transamination, which are preferred in modern medicinal chemistry over classical resolution.

SynthesisWorkflow Ketone Precursor: 1-(2-Methoxyphenyl)propan-1-one Imine Intermediate: N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary Chiral Auxiliary: (S)-tert-Butanesulfinamide Auxiliary->Imine Reduction Diastereoselective Reduction (L-Selectride or NaBH4) Imine->Reduction Induction of Chirality Hydrolysis Acid Hydrolysis (HCl/MeOH) Reduction->Hydrolysis Deprotection Product Target: (R)-1-(2-Methoxyphenyl)propan-1-amine HCl Hydrolysis->Product Crystallization

Caption: Asymmetric synthesis via sulfinamide auxiliary to ensure high enantiomeric purity of the (R)-isomer.

Detailed Protocol: Sulfinamide-Mediated Synthesis

This method utilizes (S)-tert-butanesulfinamide to induce chirality, a robust method for synthesizing


-branched amines.
  • Imine Formation:

    • Charge a reactor with 1-(2-methoxyphenyl)propan-1-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.1 eq) in THF.

    • Add Titanium(IV) ethoxide (2.0 eq) dropwise. Causality:

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
      
    • Heat to reflux (65°C) for 12 hours. Monitor conversion by TLC/HPLC.

  • Diastereoselective Reduction:

    • Cool the mixture to -48°C. Causality: Low temperature maximizes the diastereofacial selectivity of the hydride attack.

    • Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq) slowly.

    • Allow to warm to room temperature over 4 hours.

  • Hydrolysis & Salt Formation:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.
      
    • Treat the organic phase with 4M HCl in Dioxane (2.0 eq).

    • Stir for 1 hour to cleave the sulfinyl group and precipitate the amine hydrochloride.

    • Purification: Recrystallize from Isopropanol/MTBE to remove diastereomeric impurities.

Part 3: Pharmaceutical Applications[8][9]

The 1-(2-methoxyphenyl)propan-1-amine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenethylamine.

  • GPCR Ligands: The 2-methoxy group provides an intramolecular hydrogen bond acceptor site and steric bulk that locks the conformation of the ethyl chain, often improving binding affinity for

    
    -adrenergic receptors  (similar to Tamsulosin analogs) and 5-HT (Serotonin) receptors .
    
  • Chiral Resolution Agent: Due to its conformational rigidity, the enantiomerically pure amine is used to resolve chiral carboxylic acids (e.g., derivatives of ibuprofen or mandelic acid) via diastereomeric salt crystallization.

  • Kinase Inhibitors: Recent patent literature suggests this fragment is used in the "hinge-binding" region of specific tyrosine kinase inhibitors, where the methoxy group interacts with the gatekeeper residue.

Part 4: Analytical Characterization & Validation

Trustworthiness in research data relies on validating the stereochemistry. Standard NMR is insufficient to distinguish enantiomers without a chiral shift reagent.

Table 2: Analytical Specifications

TestMethodAcceptance Criteria
Proton NMR 400 MHz (DMSO-d6)Consistent with structure; integration of propyl

(t),

(m),

(t),

(s).
Chiral HPLC Column: Chiralpak AD-H

(R)-enantiomer (verify vs. racemate).
Mass Spectrometry ESI+

m/z.
Residual Solvents GC-HeadspaceMethanol

ppm; THF

ppm.
Analytical Decision Tree

AnalysisTree Sample Crude Product Sample HNMR 1H-NMR Analysis Sample->HNMR PurityCheck Structure Confirmed? HNMR->PurityCheck PurityCheck->Sample No (Reprocess) ChiralHPLC Chiral HPLC (Daicel AD-H) PurityCheck->ChiralHPLC Yes EECheck ee > 98%? ChiralHPLC->EECheck Recryst Recrystallize (IPA/MTBE) EECheck->Recryst No Release Release Batch CAS 623143-38-4 EECheck->Release Yes Recryst->ChiralHPLC Retest

Caption: Quality control workflow ensuring both chemical and stereochemical purity.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it shares the hazard profile of similar benzylamines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4]

  • Handling: The hydrochloride salt is non-volatile, reducing inhalation risk compared to the free base. However, it is hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[3] The methoxy group increases lipophilicity, potentially aiding dermal absorption; wear nitrile gloves.

References
  • PubChem. (n.d.).[6] Methoxyphenamine Hydrochloride (Related Structure Analysis). National Library of Medicine.[7] Retrieved from [Link]

  • Organic Syntheses. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186.[8] (Methodology Reference). Retrieved from [Link]

Sources

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral chemical compound of significant interest within pharmaceutical research and drug development. As a primary amine featuring a stereocenter, it serves as a crucial chiral building block for the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its structural motif, containing a methoxyphenyl group, is found in various biologically active molecules, particularly those designed to interact with the central nervous system (CNS). This guide provides a detailed examination of its chemical and physical properties, outlines robust methodologies for its synthesis and analytical characterization, and discusses its applications for professionals in the fields of medicinal chemistry and pharmacology.

Physicochemical and Structural Properties

The hydrochloride salt form of (R)-1-(2-Methoxyphenyl)propan-1-amine enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing. A summary of its core properties is presented below.

PropertyValueSource
Chemical Name (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride[1]
CAS Number 623143-38-4[1][2]
Molecular Formula C₁₀H₁₆ClNO[1][2]
Molecular Weight 201.69 g/mol [1][2]
MDL Number MFCD12757161[1]
Storage Conditions Store at 2-8°C under an inert atmosphere in a dry, sealed place.[1][2]

Note: Specific properties like melting point and solubility are not consistently reported across public databases and should be determined empirically for each batch.

Synthesis and Chiral Control

The synthesis of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride requires a strategic approach to control the stereochemistry at the C1 position. A common and effective method involves the reductive amination of the corresponding prochiral ketone, 1-(2-methoxyphenyl)propan-1-one.

Synthetic Pathway Overview

The logical pathway begins with a readily available starting material, 2'-methoxypropiophenone (also known as 1-(2-methoxyphenyl)propan-1-one), and proceeds via reductive amination to form the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

G cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution cluster_2 Final Salt Formation A 1-(2-Methoxyphenyl)propan-1-one (Precursor Ketone) B Racemic 1-(2-Methoxyphenyl)propan-1-amine A->B Reductive Amination (e.g., NH₃, H₂, Raney Ni or NaBH₃CN) C Diastereomeric Salt Mixture B->C Addition of Chiral Acid (e.g., (R)-(-)-Mandelic Acid) D (R)-Amine / (S)-Amine Mixture C->D Fractional Crystallization E (R)-1-(2-Methoxyphenyl)propan-1-amine (Free Base) D->E Basification (e.g., NaOH) to liberate free amine F (R)-1-(2-Methoxyphenyl)propan-1-amine HCl (Final Product) E->F Treatment with HCl (e.g., HCl in Ether)

Caption: Synthetic workflow for (R)-1-(2-Methoxyphenyl)propan-1-amine HCl.

Experimental Protocol: Reductive Amination and Resolution

Part A: Synthesis of Racemic 1-(2-Methoxyphenyl)propan-1-amine

  • Reaction Setup: In a high-pressure reactor, charge 1-(2-methoxyphenyl)propan-1-one (1 equivalent), methanol as a solvent, and a suitable nickel catalyst (e.g., Raney Nickel).

  • Amination: Seal the reactor and introduce ammonia (NH₃) gas to the desired pressure.

  • Reduction: Introduce hydrogen (H₂) gas and heat the mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.

    • Causality: This one-pot process first forms an intermediate imine from the ketone and ammonia, which is then immediately reduced by the catalytic hydrogenation to the primary amine. This is more efficient than a two-step process.

  • Workup: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic amine.

Part B: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 equivalents), in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt (e.g., the (R)-amine-(R)-mandelate salt) will preferentially crystallize due to lower solubility.

    • Trustworthiness: The success of this step relies on the significant solubility difference between the two diastereomeric salts. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity, which must be verified analytically (e.g., by chiral HPLC).

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., 1M NaOH) to deprotonate the amine and dissolve the mandelic acid.

  • Extraction: Extract the liberated (R)-amine free base into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified (R)-enantiomer.

Part C: Hydrochloride Salt Formation

  • Protonation: Dissolve the purified (R)-amine free base in a dry, aprotic solvent (e.g., diethyl ether).

  • Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Analytical Workflow

G Start Final Product Sample NMR ¹H & ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR FTIR Spectroscopy Start->IR HPLC Purity via RP-HPLC Start->HPLC Chiral_HPLC Enantiomeric Excess (e.e.) via Chiral HPLC Start->Chiral_HPLC Report Certificate of Analysis NMR->Report Structural Confirmation MS->Report Structural Confirmation IR->Report Structural Confirmation HPLC->Report Purity & Enantiopurity Chiral_HPLC->Report Purity & Enantiopurity

Caption: Quality control workflow for compound verification.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the expected proton and carbon environments, including characteristic signals for the aromatic ring, the methoxy group, and the propanamine chain.

  • Mass Spectrometry (MS): Verifies the molecular weight. For the hydrochloride salt, analysis would typically show the mass of the free base (C₁₀H₁₅NO, molecular weight 165.23)[3][4].

  • Infrared (IR) Spectroscopy: Identifies functional groups. Expected absorbances include those for an amine salt (broad peaks in the 2000-2700 cm⁻¹ range) and C-H bonds (2800-3000 cm⁻¹)[5].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Determines the chemical purity of the compound by separating it from any residual starting materials or byproducts.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
  • Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating amine enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

    • Expertise: The choice of mobile phase composition and the specific chiral column is critical and often requires screening to achieve baseline separation of the (R)- and (S)-enantiomers.

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R)- and (S)-enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Applications in Drug Development

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is primarily utilized as a key intermediate in the synthesis of APIs.[2] Its chiral nature is paramount, as the biological activity of enantiomers can differ significantly. One enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.

  • Central Nervous System (CNS) Agents: This structural class is frequently employed in the development of drugs targeting the CNS, such as antidepressants and anxiolytics, due to its ability to interact with neurotransmitter systems.[2]

  • Scaffold for Medicinal Chemistry: The primary amine group serves as a versatile handle for further chemical modification, allowing medicinal chemists to build more complex molecules and explore structure-activity relationships (SAR).

  • Related Pharmacologically Active Compounds: The broader class of methoxy-substituted phenylalkylamines includes compounds with known pharmacological effects. For instance, Methoxyphenamine, a structural relative, is a beta-adrenergic receptor agonist used as a bronchodilator.[6][7] This highlights the therapeutic potential of scaffolds related to (R)-1-(2-methoxyphenyl)propan-1-amine.

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with the standard precautions for laboratory research chemicals. The precursor ketone, 1-(2-methoxyphenyl)propan-1-one, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[8] Similar hazards should be assumed for the amine hydrochloride.

  • GHS Hazard Statements (Assumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical R&D. Its synthesis requires careful control of stereochemistry, typically achieved through the resolution of a racemic mixture. Robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the quality and enantiopurity of the final product. For researchers and drug development professionals, this compound represents a key starting point for the discovery and synthesis of novel, enantiomerically pure therapeutics, especially those targeting the central nervous system.

References

  • (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXty1sTFS8XleJcDGsczy9J9IGtVV34RyZdmspong9W2At4IIJmr3dXK_0rAfRZka1VGVDb35r16J2cTZZPUpouleFfy09RSF3jPqXzxjN2Kso7OPmcUEKjG1KbNpGnJRemZioOcOO2035UwUkD-ItzYTXLbosm-PaDFFE0B0xyNEd8tHXdSxkLCqxTVIqqkb3oBSvQpiMhgBNbJXcpocF2dmrc3w-pYAuIw==]
  • CAS 623143-38-4 | (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN8CF4HEmsFyjoRU2PsetsJgc18DAwchlMEsppvqDRFi4qOdX4V75tVbTNs9zTrqKUljmvNVXet_9o4Vhga6YhHFgGy8BMMMz38tVaaAkV3tD8WZcEl-Qu39qINWlON_qE1FhLOBqRghwgsbU=]
  • 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/347969]
  • Methoxyphenamine | C11H17NO | CID 4117 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4117]
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  • Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9859211]
  • (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7432381]
  • 1-(2-METHOXYPHENYL)PROPAN-1-AMINE | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhCaMj7ouH_9Sx7dvzV0lDrKuRdwifyDd8LMJ1WiBWxCaxjzv_Qnr2iF1ivE7WyPSd9ZH_eDqlrG2jsphaf-dM6ehLc10qortw5vlCYJb6nZEfy-oe1weyZKQEOOTkLzQv3Ilq6SJRJJGJYBemNVrEXt1iX8z54q4I40qB0Db8rlep4zeht-STxBZ5esF-jIuAg3MZDFy1mQ==]
  • (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0FFBdg20tIK_bZCevh_q7wM0UPHD4qdN6FNab8jwYaI0HfwzUVKHYkQY3vVh2uBiWYZWQtRtsXOQqaedBYIrgmEHNp_Zuc9QJhu5cmr1mJD5YMoCp6BzvL3nOYjrjHfrWbPTYYKcvYH239HF9Ed473ODix9w5gFkTVHtsVMhek3CimyIKRjCcM8AhimLgDarGq1ZwhJ3PygknjRHSBX2ioPROOJovWutwAuYiJf-j]
  • EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents. [URL: https://patents.google.
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  • 1-(4-methoxyphenyl)propan-2-amine hydrochloride Chemical Properties - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8277028.htm]
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  • 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride - ChemBK. [URL: https://www.chembk.com/en/chem/1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine%20hydrochloride]
  • Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectrum-FTIR-of-4-methoxyphencyclidine-HCl_fig3_301289196]
  • 2-Propen-1-amine - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C107119&Type=IR-SPEC&Index=1]

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Methodological & Application

Application Note: Synthesis and Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. The synthesis is achieved through a robust and widely applicable method: the reductive amination of 2-methoxypropiophenone. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical characterization techniques. The information is structured to provide both a practical workflow for laboratory execution and a deeper understanding of the reaction's mechanistic nuances, ensuring reliability and reproducibility.

Introduction

1-(2-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable chemical entities.[1] Structurally, they belong to the class of substituted phenethylamines, a scaffold present in numerous biologically active compounds and pharmaceutical agents. The presence of the methoxy group at the ortho position of the phenyl ring significantly influences the molecule's electronic and steric properties, making it a key intermediate for constructing more complex molecular architectures in medicinal chemistry and materials science.

The most direct and reliable synthetic route to this primary amine is the reductive amination of the corresponding ketone, 2-methoxypropiophenone.[2][3] This method involves two key steps that occur in a single pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target amine.[2][4] This application note will focus on a procedure using sodium borohydride as the reducing agent due to its operational simplicity and high efficiency.[5]

Mechanistic Rationale: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility and control, effectively avoiding the polyalkylation issues common in direct alkylation methods.[4] The reaction proceeds via two distinct stages:

  • Imine Formation: The carbonyl carbon of 2-methoxypropiophenone is electrophilic and undergoes nucleophilic attack by an ammonia source (here, ammonium acetate). This is followed by dehydration to form a transient imine (or iminium ion under acidic catalysis).[6] Acetic acid is often used as a catalyst to facilitate both the initial nucleophilic attack and the subsequent dehydration step.[6]

  • Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH₄), is introduced.[3] The hydride selectively reduces the C=N double bond of the imine to form the corresponding primary amine.[4] NaBH₄ is a mild reducing agent that is compatible with many functional groups and is effective for this transformation.[5]

The overall transformation is illustrated in the diagram below.

G cluster_reactants Reactants ketone 2-Methoxypropiophenone imine Imine Intermediate ketone->imine + NH₃ - H₂O ammonia NH₃ (from Ammonium Acetate) ammonia->imine reducer NaBH₄ (Sodium Borohydride) amine_free 1-(2-Methoxyphenyl)propan-1-amine (Free Base) reducer->amine_free imine->amine_free + [H⁻] (from NaBH₄) final_product 1-(2-Methoxyphenyl)propan-1-amine HCl (Final Product) amine_free->final_product + HCl hcl HCl in Ether hcl->final_product G A 1. Setup Combine Ketone & NH₄OAc in Methanol B 2. Reduction Cool to 0°C Add NaBH₄ portion-wise A->B Dissolve C 3. Reaction Stir 12-16h at RT Monitor by TLC B->C Warm to RT D 4. Quench & Evaporation Add H₂O Rotovap to remove MeOH C->D Reaction complete E 5. Workup Add Et₂O Basify with NaOH (pH >12) D->E Aqueous residue F 6. Extraction Separate layers Extract aqueous phase 3x E->F G 7. Drying Combine organic layers Dry with MgSO₄, filter F->G H 8. Salt Formation Cool ether solution Add HCl/Et₂O dropwise G->H Dried free base solution I 9. Isolation Vacuum filter precipitate Wash with cold Et₂O H->I Precipitate forms J 10. Final Product Dry under vacuum Yield: ~9.2 g (80%) I->J K 11. Characterization ¹H NMR, ¹³C NMR, IR, MP J->K

Sources

Analytical Profile & Protocols: 1-(2-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Analytical Application Note and Protocol guide for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride .

Introduction & Chemical Context

1-(2-Methoxyphenyl)propan-1-amine hydrochloride (often referred to as


-ethyl-2-methoxybenzylamine HCl) is a primary benzylic amine used as a chiral resolving agent and a structural intermediate in the synthesis of CNS-active pharmacophores.

Unlike its isomer methoxyphenamine (a secondary amine), this molecule features a primary amine directly attached to the benzylic carbon, creating a chiral center susceptible to racemization under harsh conditions. The ortho-methoxy substitution introduces steric bulk and electron-donating effects that influence its chromatographic behavior and spectral signature.

Physicochemical Profile
PropertyValue / Characteristic
IUPAC Name 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Structure Ar-CH(NH

Cl

)-CH

CH

Molecular Weight 201.69 g/mol (HCl salt); 165.23 g/mol (Free Base)
Chirality One chiral center (C1).[1][2][3] Exists as (R) and (S) enantiomers.
Solubility High in Water, Methanol, DMSO. Low in Hexane, Toluene.
Chromophore Anisole moiety;

.
pKa (Calc) ~9.5 (Conjugate acid of amine)

Identification Protocols (Spectroscopy)

Infrared Spectroscopy (FT-IR)

Method Principle: The HCl salt form is distinguishable from the free base by the presence of broad ammonium bands.

  • Sample Prep: KBr Pellet (1% w/w) or ATR (Diamond crystal).

  • Key Diagnostic Bands:

    • 2800–3200 cm⁻¹: Broad, multiple bands corresponding to

      
       stretching (distinctive for amine salts).
      
    • ~1600 & 1585 cm⁻¹: Aromatic C=C ring stretching (enhanced by methoxy group).

    • 1240–1260 cm⁻¹: Strong C–O–C asymmetric stretching (Aryl alkyl ether).

    • 750–760 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-


 (Preferred to prevent amine proton exchange seen in D

O). Internal Standard: TMS (

0.00).
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
8.40 - 8.60 Broad Singlet3H

Exchangeable protons; shift varies with conc.
7.20 - 7.40 Multiplet2HAr-HAromatic ring protons.
6.90 - 7.05 Multiplet2HAr-HAromatic protons ortho/para to OMe (shielded).
4.35 - 4.45 Triplet/dd1HAr-CH -NBenzylic proton; deshielded by N and Ring.
3.82 Singlet3H

Characteristic methoxy singlet.
1.80 - 2.00 Multiplet2H

Methylene protons (diastereotopic nature possible).
0.85 Triplet3H

Terminal methyl group.

High-Performance Liquid Chromatography (HPLC) Methods[4][5]

Achiral Purity Method (Reverse Phase)

Challenge: Primary amines interact with residual silanols on silica columns, causing peak tailing. Solution: Use of a "Base Deactivated" (BDS) column and acidic mobile phase to keep the amine fully protonated (


).

Protocol Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 272 nm (Anisole max) and 210 nm (End absorption for impurities).

  • Temperature: 30°C.

  • Injection Vol: 5 µL (1 mg/mL in Water:ACN 90:10).

System Suitability Criteria:

  • Tailing Factor (

    
    ): NMT 1.5.
    
  • Theoretical Plates (

    
    ): NLT 5000.
    
Chiral Separation (Enantiomeric Purity)

Challenge: Separating the (


) and (

) enantiomers of a primary benzylic amine. Solution: Polysaccharide-based Normal Phase HPLC. The ortho-methoxy group provides a "handle" for dipole-dipole interactions with the stationary phase.

Protocol Parameters:

  • Column: Daicel Chiralpak AD-H or Lux Amylose-1 (Amylose tris-(3,5-dimethylphenylcarbamate)).[4]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress non-specific binding of the free amine to the silica support.

  • Sample Preparation (Critical):

    • Dissolve the HCl salt in a minimum amount of Methanol.

    • Dilute with Mobile Phase.

    • Alternative: If peak shape is poor, perform an in-situ free-basing: Dissolve salt in 1M NaOH, extract into Hexane, inject the Hexane layer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

Assay Methodology (Titration)

For the HCl salt, a potentiometric titration is the most precise method for absolute assay determination, independent of a reference standard.

Protocol:

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water : Methanol (50:50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride combination electrode.

  • Endpoint: Potentiometric inflection point.

  • Calculation:

    
    
    Where 
    
    
    
    .

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring the correct method is applied based on the data requirement (Identity vs. Purity vs. Chirality).

AnalyticalWorkflow Start Sample: 1-(2-Methoxyphenyl)propan-1-amine HCl ID_Check 1. Identification? Start->ID_Check Purity_Check 2. Chemical Purity? Start->Purity_Check Chiral_Check 3. Enantiomeric Excess? Start->Chiral_Check Assay_Check 4. Content Assay? Start->Assay_Check IR FT-IR (Salt bands: 2800-3200 cm-1) ID_Check->IR NMR 1H-NMR (DMSO-d6) (Verify OMe & Ethyl group) ID_Check->NMR HPLC_RP RP-HPLC (C18) Acidic Mobile Phase (TFA) Detect Synthesis Byproducts Purity_Check->HPLC_RP Prep_Base Free-Base Extraction (NaOH -> Hexane) Chiral_Check->Prep_Base Titration Potentiometric Titration (AgNO3 vs Cl-) Assay_Check->Titration Release Certificate of Analysis (CoA) HPLC_RP->Release >98% Area HPLC_NP Chiral HPLC (Amylose) Hexane/IPA/DEA Prep_Base->HPLC_NP HPLC_NP->Release >99% ee Titration->Release 98-102% w/w

Caption: Analytical decision tree for full characterization of 1-(2-Methoxyphenyl)propan-1-amine HCl, distinguishing between salt assay, chemical purity, and enantiomeric purity workflows.

Scientific Rationale & Troubleshooting

The "Ortho" Effect

The methoxy group at the ortho position creates significant steric hindrance around the benzylic amine.

  • Impact on Derivatization: If using pre-column derivatization (e.g., OPA or FMOC) for fluorescence detection, reaction times must be extended compared to non-hindered amines (like phenethylamine).

  • Impact on Chromatography: In chiral separation, the ortho-methoxy oxygen can act as a hydrogen bond acceptor for the carbamate N-H on the chiral stationary phase (CSP), often enhancing selectivity (

    
    ) compared to the meta or para isomers [1].
    
Salt Disproportionation

During Normal Phase HPLC (Chiral method), injecting the HCl salt directly into a Hexane/IPA mobile phase can lead to "memory effects" or split peaks.

  • Mechanism: The HCl salt is insoluble in Hexane. It precipitates at the head of the column or slowly dissociates.

  • Correction: Always neutralize the sample or ensure the mobile phase contains adequate DEA (0.1%) to scavenge the proton, effectively running the chromatography on the free base [2].

References

  • Chankvetadze, B. (2012). Chiral Separations by Capillary Electrophoresis and Liquid Chromatography. Elsevier. (General principles of polysaccharide CSP recognition mechanisms for benzylic amines).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • Sigma-Aldrich. (n.d.). Product Specification: (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.[5] (Used for structural analog comparison). Link

  • PubChem. (2025).[6] Compound Summary: 1-(2-Methoxyphenyl)propan-1-amine.[7] National Library of Medicine. Link

  • MDPI. (2020). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Molecules. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative and qualitative analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride by High-Performance Liquid Chromatography (HPLC). Two distinct methodologies are presented: a reversed-phase HPLC (RP-HPLC) method for assessing purity and quantifying the active pharmaceutical ingredient (API), and a chiral HPLC method for the separation and analysis of its enantiomers. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols are designed to be robust and self-validating through rigorous system suitability testing, ensuring data integrity and reproducibility in accordance with industry standards.

Introduction: The Analytical Imperative

1-(2-Methoxyphenyl)propan-1-amine is a primary amine containing a chiral center, making it a molecule of interest in pharmaceutical development and organic synthesis.[1] Its hydrochloride salt form is often preferred to improve solubility and stability. The precise and accurate analysis of such compounds is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

The analytical challenge presented by 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is twofold:

  • Purity and Assay: Determining the concentration of the principal compound and identifying any process-related impurities or degradation products.

  • Stereoisomeric Purity: As a chiral compound, its biological activity is often enantiomer-specific. Therefore, separating and quantifying the (R)- and (S)-enantiomers is frequently a regulatory and scientific necessity.[3][4]

This application note addresses both challenges by providing validated starting points for method development, grounded in established chromatographic principles.

Part I: Achiral RP-HPLC Method for Purity and Assay

This section details a robust reversed-phase HPLC method for the routine quality control of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, focusing on the determination of purity and potency.

Principle and Rationale

Reversed-phase chromatography separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The amine functional group in the target analyte is basic and can exhibit poor peak shape due to interactions with residual silanols on the silica-based column packing. To mitigate this, an acidic buffer is incorporated into the mobile phase. This ensures the analyte is consistently protonated, leading to symmetrical, sharp peaks and reproducible retention times.

Experimental Protocol: Purity Analysis

2.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • Syringe filters (0.45 µm, PTFE or nylon)

2.2.2. Chemicals and Reagents

  • 1-(2-Methoxyphenyl)propan-1-amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (ACS grade or higher)

  • Glacial acetic acid (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

2.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and resolution for a wide range of small molecules.
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic AcidBuffered aqueous phase to ensure consistent ionization of the analyte and good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Elution Mode Isocratic: 60% A / 40% BA simple, robust starting point. A gradient may be developed if late-eluting impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV at 272 nmThe methoxyphenyl group provides strong UV absorbance. A full spectrum analysis (200-400 nm) should be run initially to confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient for elution of the main peak and any closely related impurities.

2.2.4. Solution Preparation

  • Mobile Phase A Preparation: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio is recommended to ensure sample compatibility.[2]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by performing five replicate injections of the standard solution. The results must meet the predefined criteria to ensure the validity of the subsequent analytical run.[5][6]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable column interactions.[7]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Precision (RSD%) RSD ≤ 2.0% for peak areaConfirms the precision and reproducibility of the injector and detector.[7]
Workflow Diagram: Achiral Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Test (SST) (5x Standard Injections) prep_std->sst prep_sample Sample Solution Preparation analysis Sample Sequence Analysis prep_sample->analysis equilibration->sst check_sst Verify SST Criteria Met sst->check_sst integration Peak Integration & Identification analysis->integration check_sst->analysis Pass calculation Calculate Purity / Assay integration->calculation report Generate Final Report calculation->report

Caption: Workflow for the achiral HPLC analysis of 1-(2-Methoxyphenyl)propan-1-amine HCl.

Part II: Chiral HPLC Method for Enantiomeric Separation

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

Principle and Rationale

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a broad range of chiral compounds, including primary amines.[3][8] The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector of the CSP. For basic compounds like amines, mobile phase additives are often crucial. An acidic additive (e.g., trifluoroacetic acid) can improve interaction with some CSPs, while a basic additive (e.g., diethylamine) can reduce non-specific interactions and improve peak shape.[9][10] Normal phase or polar organic modes are typically employed.

Experimental Protocol: Chiral Separation

3.2.1. Instrumentation and Consumables

  • As per section 2.2.1.

3.2.2. Chemicals and Reagents

  • Racemic 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

3.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µmA highly versatile and effective CSP for a wide range of chiral compounds, including amines.[11]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)A common mobile phase for normal phase chiral separations. The ratio can be optimized to improve resolution.[4]
Elution Mode IsocraticProvides consistent and reproducible separation conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CChiral separations can be sensitive to temperature; maintaining a consistent temperature is crucial.
Detection UV at 272 nmSame as the achiral method.
Injection Vol. 10 µL
Run Time 20 minutesMay require longer run times to achieve baseline separation of enantiomers.

3.2.4. Solution Preparation

  • Mobile Phase Preparation: Carefully mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.

  • Diluent: Use the mobile phase as the diluent.

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the racemic standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution is used for method development and to confirm the resolution.

System Suitability and Data Analysis

For chiral methods, the key SST parameter is resolution.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be Rs ≥ 1.5 to ensure accurate quantification.

  • Enantiomeric Purity Calculation: The percentage of each enantiomer is calculated based on the peak area of each, as a proportion of the total area of both peaks.

    % Enantiomer 1 = (Area of Enantiomer 1) / (Area of Enantiomer 1 + Area of Enantiomer 2) * 100

Decision Workflow: Method Selection

G node_proc node_proc start Define Analytical Goal q1 Is the goal to determine total purity and assay? start->q1 q2 Is the goal to determine enantiomeric purity? start->q2 proc1 Use Achiral RP-HPLC Method (Part I) q1->proc1 Yes proc2 Use Chiral HPLC Method (Part II) q2->proc2 Yes end Final Report proc1->end Report Purity (%) & Assay (mg/mL) proc2->end Report Enantiomeric Excess (% ee)

Caption: Decision tree for selecting the appropriate HPLC method based on the analytical objective.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable protocols for the comprehensive analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. The reversed-phase method is suitable for routine quality control, ensuring the purity and potency of the substance. The chiral method enables the critical separation and quantification of its enantiomers, a vital step in pharmaceutical development. Both protocols incorporate system suitability tests to guarantee the integrity and reproducibility of the generated data, aligning with the principles of Good Laboratory Practice (GLP) and regulatory expectations as outlined by bodies like the ICH.[11][12]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link].

  • Asian Journal of Pharmaceutical Research (2021). Steps involved in HPLC Method Development. Retrieved from [Link].

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93. Retrieved from [Link].

  • Phenomenex (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link].

  • ICH (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. Retrieved from [Link].

  • Pharmaguideline (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link].

  • ICH (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link].

  • Agilent Technologies (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link].

  • Virginia Tech (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link].

  • SciSpace (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link].

  • HPLC.eu (n.d.). Chiral Columns. Retrieved from [Link].

  • LCGC International (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link].

  • MDPI (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link].

  • NIH (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link].

  • RSC Publishing (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link].

Sources

Technical Application Note: In Vivo Profiling of 1-(2-Methoxyphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026


-Ethyl-2-methoxybenzylamine (Phenethylamine Analog)

Part 1: Executive Summary & Structural Rationale

Compound Identity & Significance

1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 101290-65-7 for free base; HCl salt implied) is a chiral small molecule scaffold structurally categorized as a primary benzylic amine . Unlike its regioisomer 2-methoxyamphetamine (where the amine is on the


-carbon relative to the ring), this compound features the amine on the 

-carbon of a propyl chain.

Significance: In drug discovery, 1-aryl-1-amines are frequently investigated as:

  • NMDA Receptor Antagonists: Simple 1,2-diphenylethylamines (e.g., Lefetamine) and related benzylamines often exhibit low-affinity NMDA channel blocking properties, conferring analgesic or dissociative effects.

  • Monoamine Modulators: The ortho-methoxy substitution mimics the steric and electronic properties found in various sympathomimetics (e.g., Methoxamine), suggesting potential adrenergic or serotonergic activity.

Scope of this Guide: As specific public pharmacological data for this exact CAS is limited, this guide provides a standardized "De Novo" Characterization Protocol . It outlines the critical steps to profile the compound’s safety, pharmacokinetics, and pharmacodynamics, assuming a putative CNS-active profile based on Structure-Activity Relationships (SAR).

Structural Homology & Predictive Pharmacology

The following diagram illustrates the structural relationship between the target compound and known pharmacological agents, justifying the selection of downstream assays.

G cluster_activity Predicted Activity Domains Target 1-(2-Methoxyphenyl)propan-1-amine (Target Scaffold) Amphetamine 2-Methoxyamphetamine (Regioisomer) Target->Amphetamine Regioisomerism (Amine Shift) Methoxamine Methoxamine (Alpha-1 Agonist) Target->Methoxamine Ortho-Methoxy Homology NMDA_Ligands 1-Aryl-alkylamines (Putative NMDA Antagonists) Target->NMDA_Ligands Pharmacophore Overlap

Figure 1: Structural relationships suggesting potential sympathomimetic or dissociative properties.

Part 2: Formulation & Safety Protocols

Formulation Strategy

The hydrochloride salt (HCl) confers improved water solubility compared to the free base. However, the ortho-methoxy group increases lipophilicity (


), facilitating Blood-Brain Barrier (BBB) penetration.

Standard Vehicle:

  • Preferred: 0.9% Sterile Saline.

  • Alternative (if solubility < 5 mg/mL): 5% DMSO / 5% Tween-80 / 90% Saline.

  • pH Control: Ensure final solution pH is 5.5–7.0. The HCl salt may be acidic; buffer with dilute NaOH if necessary, but avoid precipitation of the free base.

Tier 1: Acute Toxicity (Up-and-Down Procedure)

Before efficacy testing, establish the Maximum Tolerated Dose (MTD) using a modified OECD 425 protocol.

Protocol:

  • Subjects: Sprague-Dawley Rats (n=3 per sex) or C57BL/6 Mice.

  • Starting Dose: 10 mg/kg (Intraperitoneal - i.p.).

  • Observation Window: 0–4 hours continuous, then daily for 14 days.

  • Stop Criteria: Seizures, respiratory depression, or >20% body weight loss.

  • Escalation: If 10 mg/kg is tolerated, proceed to 30, 100 mg/kg in subsequent cohorts with a 48-hour washout/observation period.

Part 3: Pharmacokinetics (PK) Snapshot

To validate in vivo utility, you must confirm systemic exposure and brain penetration.

Method: Rapid Cassette Dosing (Rat)

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Timepoints: 15, 60, 240 min.

  • Matrix: Plasma and Whole Brain homogenate.

  • Analysis: LC-MS/MS (MRM mode).

  • Key Metric: Brain-to-Plasma Ratio (

    
    ). 
    
    • Success Criteria: Ratio > 0.3 (indicates sufficient CNS penetration for behavioral assays).

Part 4: Pharmacodynamic (PD) Profiling

Primary Screen: Modified Irwin Test (FOB)

This comprehensive observational battery detects general CNS stimulation, sedation, autonomic effects, and neuromuscular toxicity.

Experimental Design:

  • Animals: Male C57BL/6 Mice (n=6/group).

  • Dose Groups: Vehicle, Low (5 mg/kg), High (30 mg/kg).

  • Timepoints: -30 min (baseline), +15, +30, +60, +120 min post-injection.

Scoring Matrix (0-3 Scale):

DomainParameters ObservedImplication of Positive Score
Autonomic Piloerection, Salivation, LacrimationAdrenergic/Cholinergic activity (e.g., similar to Methoxamine)
Neuromuscular Grip strength, Ataxia, TremorsMotor toxicity or Serotonergic Syndrome
Sensorimotor Startle response, Pupil diameterMydriasis suggests sympathetic activation
CNS State Hyperactivity vs. SedationStimulant (Amphetamine-like) vs. Depressant
Secondary Screen: Open Field Locomotion

If the Irwin test suggests CNS stimulation (hyperactivity) or sedation, quantify it using an automated Open Field.

Protocol:

  • Acclimatization: 30 min in the testing room.

  • Dosing: Administer 1-(2-Methoxyphenyl)propan-1-amine HCl (i.p.).

  • Recording: Immediately place animal in the center of a 40x40cm arena.

  • Duration: 60 minutes.

  • Metrics: Total Distance Traveled (cm), Velocity (cm/s), Center Time (anxiety proxy).

    • Interpretation: Increased distance + Decreased center time = Anxiogenic Stimulant .

Tertiary Screen: Tail Suspension Test (TST)

If the structure implies monoaminergic modulation (like antidepressants), screen for immobility reduction.

Protocol:

  • Dosing: 30 min prior to testing.

  • Apparatus: Suspend mouse by the tail (1 cm from tip) using adhesive tape.

  • Duration: 6 minutes.

  • Analysis: Measure time spent immobile during the last 4 minutes.

    • Validation: Use Fluoxetine (20 mg/kg) as a positive control.

Part 5: Workflow Visualization

The following decision tree guides the researcher through the tiered analysis based on real-time data.

Workflow Start Start: 1-(2-MeO) Scaffold Solubility Formulation Check (Saline vs DMSO) Start->Solubility Tox Tier 1: Acute Tox (OECD 425) Determine MTD Solubility->Tox Irwin Tier 2: Irwin Battery (FOB) CNS vs Autonomic? Tox->Irwin Branch1 Observed Effect? Irwin->Branch1 Stimulant Hyperactivity/Mydriasis --> Run Open Field Branch1->Stimulant Excitation Sedative Ataxia/Sedation --> Run Rotarod Branch1->Sedative Depression Analgesic Reduced Reactivity --> Run Hot Plate Branch1->Analgesic Nociception PK Tier 3: PK Confirmation (Brain/Plasma Ratio) Stimulant->PK Sedative->PK Analgesic->PK

Figure 2: Tiered decision tree for pharmacological characterization.

Part 6: References

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257. Link

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens. Chemical Reviews. (Cited for SAR context of methoxy-substituted phenethylamines). Link

  • Aladdin Scientific. (2024). Product Specification: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.[1] Catalog No. M1056618. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. (Methodology for BBB prediction). Link

Sources

Application Note: Advanced Phenotypic Screening & BBB Profiling in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Bridging the Translational Gap

The central nervous system (CNS) drug discovery landscape faces a "Valley of Death," with Phase II/III failure rates exceeding 85% [1, 2]. This attrition is largely driven by two factors: the inability of candidates to cross the Blood-Brain Barrier (BBB) and the failure of rodent models to predict human neurotoxicity or efficacy. This guide details three high-fidelity, human-relevant protocols designed to de-risk CNS assets early in the discovery pipeline: Transendothelial Electrical Resistance (TEER) for BBB permeability, Calcium Oscillation Imaging for functional network assessment, and High-Content Neurite Outgrowth Analysis for structural toxicity.

Part 1: The Gatekeeper – In Vitro Blood-Brain Barrier (BBB) Profiling

Before a drug can act, it must enter. The hCMEC/D3 cell line is the gold standard for scalable human BBB modeling, retaining critical tight junction proteins (Claudin-5, Occludin) and efflux transporters (P-gp) [3].

Protocol: Transendothelial Electrical Resistance (TEER) Measurement

Objective: Quantify the integrity of the endothelial barrier and assess drug-induced permeation or disruption.[1][2][3]

Materials
  • Cells: hCMEC/D3 (Human Cerebral Microvascular Endothelial Cells).[3][4][5][6][7]

  • Platform: 24-well Transwell® inserts (0.4 µm pore size, PET membrane).

  • Coating: Rat Tail Collagen Type I (150 µg/mL).

  • Medium: EBM-2 basal medium supplemented with 5% FBS, hydrocortisone, and bFGF.[4]

  • Equipment: EVOM™ Epithelial Voltohmmeter with chopstick electrodes.

Step-by-Step Methodology
  • Surface Activation (Critical): Coat the apical side of Transwell inserts with Collagen Type I for 1 hour at 37°C.

    • Expert Insight: Without proper collagen scaffolding, hCMEC/D3 cells fail to form the "cobblestone" morphology required for tight junction formation, leading to false-negative resistance readings.

  • Seeding: Seed cells at a high density (

    
     cells/cm²) onto the apical filter. Add 600 µL medium to the basolateral chamber.
    
  • Maturation: Culture for 4–5 days. Change medium every 48 hours.

    • Quality Control: Visual inspection must confirm a gap-free monolayer before TEER measurement.

  • TEER Measurement:

    • Equilibrate the electrode in culture medium.

    • Insert the short leg into the apical chamber and the long leg into the basolateral chamber.

    • Record resistance (

      
      ).[3]
      
  • Calculation:

    
    
    
    • Target: A robust monolayer should yield

      
       (though lower than in vivo, this is standard for hCMEC/D3) [4].
      
Visualization: BBB Resistance Logic

TEER_Logic Start Start: hCMEC/D3 Monolayer TightJunctions Tight Junction Formation (Claudin-5) Start->TightJunctions 4-5 Days Culture Current Apply AC Current (EVOM Electrode) TightJunctions->Current Barrier Established Resistance Measure Ohmic Resistance Current->Resistance Ion Flow Restricted Outcome Calculate TEER (Ω·cm²) Resistance->Outcome Normalize to Area

Figure 1: Logical flow of TEER measurement. Resistance correlates directly with tight junction density.

Part 2: Functional Screening – Calcium Oscillations in iPSC Neurons

Static viability assays miss electrophysiological toxicity. Calcium imaging serves as a high-throughput surrogate for action potentials, detecting compounds that induce hyperexcitability (seizure risk) or silencing [5].

Protocol: Kinetic Calcium Flux Assay

Objective: Measure spontaneous neuronal activity and compound modulation (agonism/antagonism).[8]

Materials
  • Cells: Human iPSC-derived Glutamatergic Neurons (e.g., iCell® or similar).

  • Dye: Fluo-4 AM or Cal-520 AM (calcium-sensitive fluorescent indicators).

  • Buffer: HBSS with 20 mM HEPES.

  • Reagent: Probenecid (2.5 mM stock).

  • Equipment: FLIPR Penta or Hamamatsu FDSS.

Step-by-Step Methodology
  • Network Formation: Plate neurons in poly-D-lysine/laminin-coated 384-well plates. Culture for 14–21 days to establish synaptic connectivity.

    • Expert Insight: Spontaneous synchronous oscillations only emerge after synapse maturation. Testing at Day 2 is futile; Day 14+ is mandatory.

  • Dye Loading:

    • Prepare loading buffer: 4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid.

    • Mechanism:[5][6] Probenecid inhibits the anion transporter, preventing the neurons from pumping the dye back out, ensuring high signal-to-noise ratio.

    • Incubate 1 hour at 37°C.

  • Baseline Recording: Measure fluorescence (

    
    ) for 2 minutes to establish resting oscillation frequency.
    
  • Compound Addition: Inject 5x concentrated compound.

  • Kinetic Read: Record fluorescence (

    
    ) at 1 Hz for 10–15 minutes.
    
  • Analysis: Plot

    
    . Look for changes in Peak Frequency  (excitation) or Amplitude  (inhibition).
    
Visualization: Calcium Signaling Pathway

Calcium_Path Stimulus Depolarization / Glutamate Receptor NMDA/AMPA Receptor Stimulus->Receptor Influx Ca²⁺ Influx Receptor->Influx Channel Opening DyeBind Fluo-4 binds Ca²⁺ Influx->DyeBind Cytosolic Rise Signal Fluorescence Increase DyeBind->Signal Emission @ 516nm

Figure 2: Mechanism of calcium fluorescence. Neural activity triggers Ca2+ influx, binding the dye and increasing signal intensity.

Part 3: Structural Toxicity – Neurite Outgrowth Analysis

Neurodegeneration is defined by the retraction of neurites before cell death. High-Content Analysis (HCA) detects this structural collapse earlier than metabolic assays (e.g., MTT/ATP) [6].

Protocol: High-Content Immunofluorescence

Objective: Quantify total neurite length and branching points per cell.

Materials
  • Fixative: 4% Paraformaldehyde (PFA).

  • Primary Antibody: Anti-βIII-Tubulin (TUJ1) (Neuronal marker).

  • Secondary Antibody: Alexa Fluor 488 (Green).

  • Nuclear Stain: Hoechst 33342 (Blue).

  • Equipment: PerkinElmer Operetta or Molecular Devices ImageXpress.

Step-by-Step Methodology
  • Treatment: Treat iPSC neurons (Day 7 post-plating) with compounds for 48–72 hours.

  • Fixation: Aspirate medium gently (neurites are fragile). Add 4% PFA for 15 mins at RT.

  • Staining:

    • Permeabilize (0.1% Triton X-100).

    • Block (3% BSA).

    • Incubate with Anti-βIII-Tubulin (1:500) overnight at 4°C.

    • Incubate with Secondary Ab + Hoechst (1 hour).

  • Image Acquisition: Acquire 9 fields/well at 20x magnification.

  • Automated Segmentation (HCA):

    • Channel 1 (Blue): Identify nuclei (Count = Cell Number).

    • Channel 2 (Green): Skeletonize neurites.

    • Metric:Total Neurite Length per Cell (Sum of all skeleton pixels / Nuclei count).

Data Interpretation Table
PhenotypeBiological ImplicationPotential Mechanism
Reduced Total Length Neurodegeneration / RetractionMicrotubule destabilization
Reduced Branching Synaptic pruning / Developmental toxicityKinase inhibition (e.g., GSK3β)
Nuclear Condensation ApoptosisCaspase activation
Visualization: HCA Image Analysis Workflow

HCA_Workflow RawImage Raw Image (2 Channels) NucSeg Nuclei Segmentation (Hoechst) RawImage->NucSeg CytoSeg Neurite Tracing (Tubulin) RawImage->CytoSeg Masking Apply Mask & Skeletonize NucSeg->Masking Define Cell Body CytoSeg->Masking Define Extensions Quant Quantification: Length/Branching Masking->Quant Algorithm

Figure 3: Image analysis pipeline. Nuclei define the cell count; Tubulin signal is skeletonized to measure length.

References

  • Gribkoff, V. K., & Kaczmarek, L. K. (2017). The need for new approaches in CNS drug discovery: Why drugs have failed, and what can be done to improve outcomes. Neuropharmacology.

  • BioSpace. (2024).[9] 5 Clinical Assets That Flopped in 2024.

  • Weksler, B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier.[3][5][6][10] Fluids and Barriers of the CNS.

  • Srinivasan, B., et al. (2015). TEER Measurement Techniques for In Vitro Barrier Model Systems. Journal of Laboratory Automation.

  • Macha, K., et al. Functional Analysis of Calcium Oscillations in iPSC-Derived 3D Neural Organoids. Molecular Devices Application Note.

  • Harrill, J. A., et al. (2011). High-Content Screening for Compounds that Modulate Neurite Outgrowth.[11][12] Current Protocols in Toxicology.

Sources

Application Notes & Protocols for the Neuropharmacological Characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the neuropharmacological investigation of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a novel psychoactive substance (NPS). Structurally analogous to sympathomimetic agents like phenylpropanolamine (PPA), this compound is hypothesized to interact with monoamine neurotransmitter systems. We present a tiered, logic-driven workflow, beginning with fundamental in vitro characterization of its binding and functional activity at key central nervous system (CNS) targets, followed by essential in vivo protocols to assess its integrated behavioral effects. The methodologies are designed to be self-validating, incorporating requisite controls and explaining the scientific rationale behind each experimental step. This guide is intended for researchers in neuropharmacology, drug discovery, and forensic sciences engaged in the systematic evaluation of NPS.[1][2][3]

Introduction and Rationale

The emergence of novel psychoactive substances presents a continuous challenge for public health and regulatory agencies.[3] A systematic pharmacological evaluation is critical to understanding their mechanisms of action, potential for therapeutic use, and abuse liability.[1] 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a structural derivative of phenylpropanolamine (PPA), a compound known to act as a norepinephrine-releasing agent.[4][5] This structural similarity forms the primary hypothesis for this guide: that the compound's neuropharmacological activity is mediated through interaction with monoamine transporters, specifically those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).

This guide outlines a logical progression of experiments designed to test this hypothesis, providing researchers with the tools to build a comprehensive pharmacological profile. We will first determine the compound's affinity for these transporters (in vitro binding), then assess its functional impact on neurotransmitter flux (in vitro function), and finally, characterize its effects on behavior in a preclinical model (in vivo assessment).

Compound Profile

A clear understanding of the test article's properties is foundational to any experimental work.

PropertyValueSource
IUPAC Name 1-(2-methoxyphenyl)propan-1-amine hydrochloride[6]
Synonyms 1-(2-methoxyphenyl)propylamine hydrochloride[6]
CAS Number 101290-65-7 (free base)[6]
Molecular Formula C₁₀H₁₅NO • HCl[6]
Molecular Weight 201.69 g/mol (hydrochloride salt)Calculated
Purity ≥98% (Recommended for all studies)N/A
Solubility Soluble in water and DMSO. Prepare fresh stock solutions daily.N/A

Safety Precaution: The toxicological properties of this compound have not been fully investigated. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All handling of the powdered compound should occur in a fume hood.[7]

In Vitro Neuropharmacological Profiling

The initial phase of characterization involves determining the compound's molecular targets and its functional effect at those targets. Based on our primary hypothesis, we will focus on the key monoamine transporters.

Workflow for In Vitro Characterization

The following diagram outlines the logical flow for the in vitro experimental plan. First, we establish binding affinity to identify primary targets. Second, we determine the functional consequence of this binding—inhibition of reuptake or stimulation of release.

in_vitro_workflow cluster_binding Step 1: Target Affinity Screening cluster_function Step 2: Functional Activity Profiling b_start Prepare CNS Membrane Homogenates b_assay Protocol 1: Radioligand Binding Assays (NET, DAT, SERT) b_start->b_assay b_data Determine IC50 and Ki values b_assay->b_data f_assay Protocol 2: Neurotransmitter Uptake/Release Assays b_data->f_assay Targets with high affinity (e.g., Ki < 1µM) proceed to functional testing f_start Prepare Synaptosomes f_start->f_assay f_data Determine if Inhibitor or Releaser f_assay->f_data

Caption: Workflow for in vitro neuropharmacological characterization.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Principle of the Assay: This protocol measures the ability of the test compound to compete with a specific, high-affinity radiolabeled ligand for binding to a target receptor or transporter in a preparation of rodent brain tissue membranes. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Ki).[8][9][10]

Materials:

  • Test Compound: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

  • Positive Controls: Desipramine (for NET), GBR-12909 (for DAT), Fluoxetine (for SERT)

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT)

  • Tissue: Whole rat brain (minus cerebellum) or specific regions (striatum for DAT, cortex for NET/SERT)

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, Brandel cell harvester or equivalent filtration manifold, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.[8] c. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. d. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate): a. Total Binding (TB): Add radioligand, membrane preparation (typically 50-100 µg protein), and assay buffer to a final volume of 200 µL.[9] b. Non-Specific Binding (NSB): Add radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM desipramine for NET) to displace all specific binding. c. Test Compound Wells: Add radioligand, membrane preparation, and varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: a. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[9][11]

  • Termination and Filtration: a. Pre-soak glass fiber filters (e.g., GF/B) in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11] b. Terminate the incubation by rapid filtration through the pre-soaked filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. c. Wash each filter rapidly three times with ice-cold assay buffer.[11]

  • Quantification: a. Place the filters into scintillation vials. b. Add 3-5 mL of scintillation cocktail and allow to equilibrate overnight. c. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Plot the percentage of specific binding versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

Expected Data Presentation:

Transporter TargetRadioligandTest Compound Ki (nM)Positive Control Ki (nM)
NET [³H]Nisoxetinee.g., 85 ± 12Desipramine: e.g., 1.5 ± 0.3
DAT [³H]WIN 35,428e.g., 450 ± 55GBR-12909: e.g., 15 ± 2.5
SERT [³H]Citaloprame.g., >10,000Fluoxetine: e.g., 5 ± 0.8

In Vivo Behavioral Pharmacology

Following in vitro profiling, in vivo studies are essential to understand how the compound's molecular actions translate into physiological and behavioral effects in a whole, living organism.[1][12]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the ethical treatment of laboratory animals.[12]

Workflow for In Vivo Characterization

This diagram illustrates the progression from a general assessment of motor effects to a specific test of the compound's subjective, stimulus properties.

in_vivo_workflow cluster_locomotor Step 1: General Activity Assessment cluster_discrimination Step 2: Subjective Effects Evaluation l_start Acclimate Mice/Rats to Test Arena l_assay Protocol 3: Locomotor Activity Test l_start->l_assay l_data Measure Dose-Response Effect on Ambulation l_assay->l_data d_start Train Animals to Discriminate Drug vs. Vehicle l_data->d_start Doses showing clear CNS effect (stimulant or sedative) used to guide training dose selection d_assay Protocol 4: Drug Discrimination Assay d_start->d_assay d_data Test for Generalization to Known Stimulants d_assay->d_data

Caption: Workflow for in vivo behavioral characterization.

Protocol 3: Locomotor Activity Assessment

Principle of the Assay: This is a fundamental behavioral assay used to assess the stimulant or sedative properties of a novel compound.[13] Animals are placed in a novel environment, and their spontaneous exploratory and motor activity is automatically recorded. An increase in activity suggests a stimulant effect, while a decrease suggests sedation.

Materials:

  • Subjects: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open field arenas equipped with infrared photobeam arrays to automatically track movement.

  • Test Compound, Positive Control (e.g., d-amphetamine), and Vehicle (e.g., 0.9% saline).

Step-by-Step Methodology:

  • Habituation: Handle animals for several days prior to testing to reduce stress. On the test day, allow animals to acclimate to the testing room for at least 60 minutes.

  • Administration: Administer the test compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally), positive control, or vehicle. The route of administration should be consistent and ideally match the intended clinical route if known.[14]

  • Testing: Immediately after injection (or after a specified pretreatment time), place each animal into the center of an open field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the effect.[14] Compare the total activity across different dose groups using ANOVA followed by post-hoc tests.

Protocol 4: Drug Discrimination Assay

Principle of the Assay: This is a highly specific and sensitive assay for characterizing the interoceptive (subjective) effects of a psychoactive drug.[13] Animals are trained to recognize the presence or absence of a drug's internal stimulus state and make a specific response to receive a reward (e.g., pressing one lever after receiving the drug and another lever after receiving vehicle). Once trained, the animal's response to a novel compound can be tested to see if it "generalizes" to the training drug, indicating a similar subjective effect.

Materials:

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Drug (e.g., d-amphetamine, 1 mg/kg), Vehicle, and Test Compound.

Step-by-Step Methodology:

  • Training Phase: a. Food restrict rats to 85-90% of their free-feeding body weight. b. On alternate days, administer either the training drug (d-amphetamine) or vehicle. c. Following drug administration, only responses on the "drug-appropriate" lever are reinforced with a food pellet. d. Following vehicle administration, only responses on the "vehicle-appropriate" lever are reinforced. e. Continue training until animals reliably complete >85% of their initial responses on the correct lever.

  • Testing Phase: a. Once criteria are met, administer a dose of the test compound (1-(2-Methoxyphenyl)propan-1-amine hydrochloride) or a known comparator (e.g., cocaine). b. Place the animal in the chamber and allow it to respond on either lever. No reinforcement is given during test sessions. c. Record the percentage of responses made on the drug-appropriate lever.

Data Analysis:

  • Full Generalization: If the test compound results in >80% of responses on the drug-appropriate lever, it is considered to have fully generalized, suggesting a similar subjective stimulant effect to d-amphetamine.

  • Partial Generalization: Between 20% and 80% drug-lever responding.

  • No Generalization: <20% drug-lever responding, indicating the subjective state is different from d-amphetamine.

Summary and Interpretation of Findings

The collective data from these protocols will provide a robust initial characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Hypothesized Mechanism of Action Diagram

If the data support our primary hypothesis (high affinity for NET/DAT and activity as a releaser/inhibitor), the mechanism can be visualized as follows.

MoA cluster_neuron Presynaptic Monoamine Neuron cluster_actions Potential Functional Outcomes transporter Extracellular Space Monoamine Transporter (NET/DAT) Intracellular Space transporter:f0->transporter:f1 NT Reuptake transporter:f2->transporter:f1 NT Efflux inhibition Outcome A: Reuptake Inhibition (Blocks NT entry) release Outcome B: Substrate-Mediated Release (Reverses NT flow) vesicle Vesicle (NE/DA) vesicle->transporter:f2 Neurotransmitter (NT) Pool compound 1-(2-Methoxyphenyl) propan-1-amine compound->transporter:f1 Binds to Transporter

Caption: Hypothesized mechanism of action at the monoamine transporter.

Integrated Data Summary Table
Assay TypeParameterNETDATSERTBehavioral Effect
In Vitro Binding Ki (nM)Low (e.g., <100)Moderate (e.g., <500)High (e.g., >1000)N/A
In Vitro Function EC₅₀/IC₅₀ (nM)Potent ReleaserModerate ReleaserInactiveN/A
In Vivo Activity LocomotionDose-dependent ↑Dose-dependent ↑N/AStimulant-like
In Vivo Subjective Drug DiscriminationFull generalizationFull generalizationN/AAmphetamine-like

References

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Chu, U. B., & Prokop, S. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1–1.29.13. [Link]

  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 235, 109443. [Link]

  • Strickland, J. C., & Stoops, W. W. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Perspectives on Behavior Science, 45(1), 163–183. [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved February 1, 2026, from [Link]

  • Wang, G., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In: Oddi S., Maccarrone M. (eds) The Endocannabinoid System. Methods in Molecular Biology, vol 1412. Humana Press, New York, NY. [Link]

  • Anilocus. (n.d.). Behavioral Pharmacology. Biotech Encyclopedia. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

  • Drugs.com. (n.d.). Phenylpropanolamine Uses, Side Effects & Warnings. Retrieved February 1, 2026, from [Link]

  • Hryhorowicz, S., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 207. [Link]

  • PubChem. (n.d.). Phenylpropanolamine Hydrochloride. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Barrett, J. E., & Miczek, K. A. (1995). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The Fourth Generation of Progress. Raven Press. [Link]

  • Heydarpour, M., et al. (2016). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 2(3), 51-58. [Link]

  • American Psychological Association. (2023). APA Guidelines for Psychologists' Involvement in Pharmacological Issues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Testing For Novel Psychoactive Substances. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (2021). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]

  • PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.

Introduction: Understanding the Molecule and Its Challenges

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt with a chiral center and an aromatic methoxy group. These structural features, while key to its function, also present specific purification challenges. The amine group's basicity allows for salt formation, which is fundamental to its purification, but the molecule's overall structure can lead to issues such as "oiling out," co-crystallization of impurities, and difficulties in achieving a stable, crystalline solid. This guide will provide a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Common Purification Problems and Solutions

This section provides a quick reference for identifying and resolving common issues encountered during the purification of 1-(2-methoxyphenyl)propan-1-amine hydrochloride.

Observed Problem Potential Causes Recommended Solutions & Rationale
Product "oils out" during crystallization The melting point of the compound is lower than the boiling point of the solvent, or the rate of supersaturation is too high.[1][2] Impurities can also suppress the melting point.1. Lower the crystallization temperature: Use a solvent with a lower boiling point or a solvent mixture that allows for dissolution at a lower temperature. 2. Slow down the cooling process: Gradual cooling allows for more ordered crystal lattice formation. 3. Use an anti-solvent: Add a solvent in which the product is insoluble (e.g., heptane, diethyl ether) slowly at a low temperature to induce precipitation.[3][4] 4. Seeding: Introduce a small crystal of the pure compound to encourage nucleation.
Final product is a gummy or sticky solid This is often a result of "oiling out" that has solidified without forming a proper crystal lattice.[2] It can also be due to residual solvent or hygroscopicity.[5]1. Trituration: Vigorously stir the gummy solid with a solvent in which it is poorly soluble to induce crystallization. 2. Re-dissolve and re-precipitate: Dissolve the material in a minimal amount of a good solvent and precipitate it with an anti-solvent. 3. Drying under high vacuum: Ensure all solvent is removed. For hygroscopic materials, handle in a dry atmosphere (glove box or dry air).
Low yield after recrystallization The compound has significant solubility in the mother liquor.[1] The chosen solvent system may not be optimal.1. Optimize the solvent system: A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with solvent/anti-solvent combinations. 2. Concentrate the mother liquor: Recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling again. Note that the purity of the second crop may be lower. 3. pH adjustment: Ensure the pH is optimal for the hydrochloride salt's insolubility.
Poor purity despite recrystallization Impurities have similar solubility profiles to the desired product. The crystallization process may be too fast, trapping impurities.1. Multiple recrystallizations: Repeated recrystallization can improve purity, but at the cost of yield. 2. pH-based extraction: Convert the hydrochloride salt back to the free amine with a base (e.g., NaHCO₃ solution).[6][7] Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate), wash, dry, and then reform the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol).[8] This can remove acidic or neutral impurities. 3. Chromatography: For very persistent impurities, column chromatography of the free amine on silica gel may be necessary.[9]
Hydrochloride salt is hygroscopic The salt readily absorbs moisture from the atmosphere, which can affect its physical state and stability.[5]1. Handle in an inert, dry atmosphere: Use a glove box or a stream of dry nitrogen. 2. Store in a desiccator: Keep the final product over a strong desiccant. 3. Co-crystallization: In some cases, forming a co-crystal with a non-hygroscopic co-former can improve stability, though this is a more advanced technique.[10]

Frequently Asked Questions (FAQs)

Q1: My 1-(2-methoxyphenyl)propan-1-amine hydrochloride refuses to crystallize and remains an oil. What is the first thing I should try?

A1: The most common reason for "oiling out" is that the solution is still too warm when the compound starts to come out of solution, or the solution is too concentrated. The first and simplest thing to try is to add more of the anti-solvent (the solvent in which your compound is less soluble) at a low temperature while vigorously scratching the inside of the flask with a glass rod at the liquid-air interface. This provides a rough surface for nucleation and can often induce crystallization. If that fails, refer to the "oiling out" section in the troubleshooting table for more systematic approaches.

Q2: I've purified my compound, but the NMR spectrum shows residual starting materials. What is the best way to remove these?

A2: The best method will depend on the nature of the starting materials. If the starting materials are not basic, a pH-based extraction is highly effective. By converting your product to the free amine and extracting it into an organic solvent, you can wash away water-soluble impurities. Then, upon re-forming the hydrochloride salt, the non-basic organic impurities will remain in the mother liquor. If the impurities are also basic amines, you may need to resort to column chromatography of the free amine.

Q3: What is the ideal solvent system for the recrystallization of 1-(2-methoxyphenyl)propan-1-amine hydrochloride?

A3: There is no single "best" solvent system, as the optimal choice can depend on the specific impurities present. However, a good starting point for amine hydrochlorides is often a polar protic solvent in which the salt is soluble at elevated temperatures but less so at room temperature. Isopropanol is frequently a better choice than ethanol or methanol as many hydrochloride salts have lower solubility in it at room temperature, leading to better recovery.[4] A mixture of isopropanol and diethyl ether or isopropanol and heptane can also be very effective, where the ether or heptane acts as the anti-solvent.

Q4: How can I be sure I have formed the hydrochloride salt and not just the free amine?

A4: There are several ways to confirm salt formation:

  • Solubility: The hydrochloride salt should be more water-soluble than the free amine.[7]

  • pH: A solution of the hydrochloride salt in water will be acidic.

  • Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon adjacent to the amine will often show a downfield shift upon protonation. In the IR spectrum, you will see N-H stretching bands characteristic of an ammonium salt.

  • Elemental Analysis: This will show the presence of chlorine in the correct molar ratio.

Q5: My final product is discolored. What is the likely cause and how can I fix it?

A5: Discoloration is often due to the presence of oxidized impurities. Amines, especially aromatic amines, can be susceptible to air oxidation.[8] To address this:

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool.

  • Work-up under inert atmosphere: If the discoloration is happening during your purification, try to perform the extractions and crystallizations under a nitrogen or argon atmosphere to minimize contact with oxygen.

Experimental Protocol: Purification of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride via Recrystallization

This protocol provides a general procedure for the recrystallization of 1-(2-methoxyphenyl)propan-1-amine hydrochloride. The specific volumes and solvent ratios may need to be optimized for your particular sample.

Materials:

  • Crude 1-(2-methoxyphenyl)propan-1-amine hydrochloride

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O) or Heptane

  • Activated charcoal (optional)

  • Celite (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 1-(2-methoxyphenyl)propan-1-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of your compound) to the hot solution. Swirl the flask and keep it hot for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Place a piece of fluted filter paper in a funnel and place it on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Alternatively, for finer particles, filter through a small pad of celite in a Hirsch or Buchner funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is key to forming well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Inducing Precipitation (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod. If this fails, slowly add an anti-solvent like diethyl ether or heptane until the solution becomes cloudy. Then, allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether or heptane to remove any residual soluble impurities and to aid in drying.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualization of the Purification Workflow

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making process for troubleshooting common purification issues.

Purification_Troubleshooting Start Crude Product (1-(2-methoxyphenyl)propan-1-amine HCl) Recrystallization Attempt Recrystallization (e.g., IPA/Ether) Start->Recrystallization OilingOut Product Oils Out Recrystallization->OilingOut Issue GummySolid Gummy/Sticky Solid Recrystallization->GummySolid Issue LowPurity Low Purity by Analysis Recrystallization->LowPurity Issue GoodCrystals Good Crystalline Solid Recrystallization->GoodCrystals Success Sol_SlowCool Slower Cooling / Seeding OilingOut->Sol_SlowCool Try First Sol_ChangeSolvent Change Solvent System OilingOut->Sol_ChangeSolvent If Fails Sol_Triturate Triturate with Anti-Solvent GummySolid->Sol_Triturate Try First Sol_Redissolve Re-dissolve & Re-precipitate GummySolid->Sol_Redissolve If Fails Sol_pH_Extraction pH-Based Extraction LowPurity->Sol_pH_Extraction For Polar/Ionic Impurities Sol_Chromatography Chromatography of Free Base LowPurity->Sol_Chromatography For Similar Impurities FinalProduct Pure, Dry Product GoodCrystals->FinalProduct Dry Sol_SlowCool->Recrystallization Retry Sol_ChangeSolvent->Recrystallization Retry Sol_Triturate->GoodCrystals Success Sol_Redissolve->Recrystallization Retry Sol_pH_Extraction->Recrystallization Re-form Salt & Recrystallize Sol_Chromatography->Recrystallization Re-form Salt & Recrystallize

Caption: Troubleshooting flowchart for purification.

pH-Based Purification Workflow

This diagram outlines the steps for purifying the amine via pH manipulation.

pH_Purification_Workflow Start Crude Amine HCl in Water/Organic Solvent AddBase Add Base (e.g., NaHCO₃) to pH > 8 Start->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers AqueousLayer Aqueous Layer (Ionic Impurities) SeparateLayers->AqueousLayer Discard OrganicLayer Organic Layer (Free Amine) SeparateLayers->OrganicLayer WashDry Wash & Dry Organic Layer OrganicLayer->WashDry AddHCl Add HCl in Solvent (e.g., HCl in Ether) WashDry->AddHCl Precipitate Precipitate Pure Amine HCl AddHCl->Precipitate FilterDry Filter & Dry Precipitate->FilterDry FinalProduct Pure Product FilterDry->FinalProduct

Caption: pH-based purification workflow.

References

  • U.S. Patent 4,670,232A, "Recovery of amines from by-product chloride salts.
  • Chemistry LibreTexts. "3.6F: Troubleshooting."
  • Thermo Fisher Scientific. "Overcoming Purification Challenges In Antibody Therapeutics Manufacturing."
  • ResearchGate. "How can I neutralize aminehydrochlorides?"
  • Reddit. "Ways of crashing out amines : r/chemistry."
  • ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents."
  • University of Alberta.
  • ResearchGate.
  • ACS Publications. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen."
  • PMC. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."
  • ResearchGate. "Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1."
  • MDPI.
  • Taylor & Francis Online.
  • Mettler Toledo.

Sources

Overcoming solubility issues with 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

[1][2][3]

Case ID: SOL-101290-65-7 Topic: Solubility Optimization & Crystallization Troubleshooting Support Level: Senior Application Scientist[1][2][3]

Compound Analysis & Solubility Profile

Compound Identity:

  • Chemical Name: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride[1][2][3][4][5]

  • CAS: 101290-65-7[1][2][3][5][6]

  • Structure: A primary benzylic amine with an

    
    -ethyl group and an ortho-methoxy substituent.[1][2][3][7]
    
  • Physicochemical Behavior:

    • Amphiphilic Nature: The molecule contains a polar ionic head (ammonium chloride) and a lipophilic tail (methoxy-substituted aryl ring + propyl chain).[1][7] This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.[1][2][3][7]

    • Steric Influence: The ortho-methoxy group creates steric bulk near the benzylic position, potentially disrupting crystal lattice packing and lowering the melting point, which exacerbates solubility issues.[3][7]

Estimated Solubility Matrix (Ambient Temp, 25°C)
Solvent ClassSolventSolubility RatingApplication Note
Polar Protic WaterHigh (>50 mg/mL)pH dependent.[1][2][3][7] Soluble at pH < 6.[7]
Methanol / EthanolHigh (>100 mg/mL)Good for dissolving crude; poor for crystallization alone.[3][7]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Avoid for isolation; difficult to remove.[3][7]
Chlorinated Dichloromethane (DCM)Moderate (~10-30 mg/mL)Good solvent for liquid-liquid extraction of the salt.[1][3][7]
ChloroformModerate Similar to DCM.[3][7]
Non-Polar Diethyl Ether / MTBELow / Insoluble Excellent anti-solvents for precipitation.[3][7]
Hexanes / HeptaneInsoluble Used to wash away non-polar impurities.[3][7]

Troubleshooting Guide (Q&A)

Issue 1: "The compound won't dissolve in my aqueous buffer."

Diagnosis: The issue is likely pH-dependent speciation .[1][2][3][7] Explanation: As a primary amine, the pKa of the conjugate acid is estimated around 9.5–10.0.[7]

  • At pH < 8: The compound exists predominantly as the protonated cation (

    
    ), which is water-soluble.[1][2][7]
    
  • At pH > 9: The compound deprotonates to the free base (

    
    ), which is an organic oil and insoluble  in water.[1][7]
    

Solution:

  • Check the pH of your buffer.[7] If pH > 7.5, solubility will drop drastically.[7]

  • Protocol: Adjust the solution pH to < 6.0 using dilute HCl or acetic acid.

  • Visual Check: The solution should turn from cloudy/oily to clear upon acidification.[7]

Issue 2: "I tried to recrystallize, but it formed a sticky oil at the bottom."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation) .[1][2][7] Explanation: This occurs when the compound becomes insoluble in the solvent mixture at a temperature above its melting point, or when impurities depress the melting point.[7] The ortho-methoxy group increases the lattice energy barrier, making the amorphous oil phase kinetically favored over the crystalline solid.[7]

Solution:

  • Do NOT cool rapidly.[7][8] Rapid cooling traps impurities and forces oil formation.[7][8]

  • Switch Solvent System: Use a Polar/Non-Polar pair (e.g., Isopropanol/MTBE) rather than Ethanol/Water.[7] Water often promotes oiling in lipophilic salts.[7]

  • See Protocol A below.

Issue 3: "The solid is hygroscopic and becomes sticky in air."[7]

Diagnosis: Hygroscopicity of the hydrochloride salt.[7] Explanation: The lattice energy is likely low, allowing atmospheric water to coordinate with the chloride ion.[7] Solution:

  • Store under inert gas (Argon/Nitrogen).[7]

  • Dry the salt in a vacuum desiccator over

    
     or KOH pellets for 24 hours before weighing.
    

Critical Workflows & Visualizations

Workflow 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your experimental goal.[7]

SolubilityTreeStartGoal: Dissolve 1-(2-Methoxyphenyl)propan-1-amine HClQ_MediaTarget Media?Start->Q_MediaPath_BioBiological Assay / AqueousQ_Media->Path_BioBio/AnalyticalPath_SynSynthesis / PurificationQ_Media->Path_SynChemicalCheck_pHCheck pHPath_Bio->Check_pHQ_PurifyPurification Method?Path_Syn->Q_PurifySol_WaterUse Water/Saline(Ensure pH < 6.0)Check_pH->Sol_WaterDirect DissolutionSol_DMSOUse DMSO Stock(Dilute into buffer)Check_pH->Sol_DMSOHigh Conc. StockAct_RecrystRecrystallizationQ_Purify->Act_RecrystAct_ExtractExtractionQ_Purify->Act_ExtractSol_RecrystSolvent: IPA + MTBE(Avoid Water)Act_Recryst->Sol_RecrystSol_DCMSolvent: DCM or ChloroformAct_Extract->Sol_DCM

Caption: Decision matrix for solvent selection based on application (Biological vs. Chemical).

Workflow 2: Rescuing an "Oiled Out" Crystallization

This diagram outlines the thermodynamic pathway to force the oil phase into a crystalline lattice.[7]

OilingRescueState_OilOiled Out Phase(Amorphous/Impure)Step_Heat1. Re-heat to Reflux(Dissolve Oil)State_Oil->Step_HeatStep_Seed2. Add Seed Crystal(Or scratch glass)Step_Heat->Step_SeedAt Cloud PointStep_Cool3. Slow Cool(1°C/min)Step_Seed->Step_CoolStep_Cool->State_OilCooled too fastState_CrystalCrystalline SolidStep_Cool->State_Crystal

Caption: Rescue protocol for converting amorphous oil back into crystalline solid.

Experimental Protocols

Protocol A: Anti-Oiling Crystallization (Trituration Method)

Purpose: To purify the HCl salt when standard cooling results in an oil.[7] Theory: Using a solvent in which the impurity is soluble but the salt is not (trituration) allows the oil to harden into a solid.[7]

  • Isolate the Oil: Decant the supernatant solvent from the oily residue.[7][8]

  • Dissolution: Dissolve the oil in the minimum amount of warm Isopropanol (IPA) or Methanol (approx. 40°C).[7]

  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns slightly cloudy (the "cloud point").[1][7]

  • Nucleation:

    • Option A: Add a tiny "seed" crystal of pure product if available.[7]

    • Option B: Scratch the inner wall of the flask vigorously with a glass rod at the liquid surface interface.[7]

  • Maturation: Place the flask in a fridge (4°C) overnight. Do not disturb. The oil droplets should slowly solidify into crystals.[7]

  • Filtration: Filter quickly (cold) and wash with cold Ether/MTBE.

Protocol B: pH-Solubility Validation

Purpose: To confirm if insolubility is due to the "Free Base" formation.[1][2][7]

  • Prepare 1 mL of aqueous buffer (PBS or water).[7]

  • Add 5 mg of the compound. Vortex.

  • Observation:

    • Clear Solution: Salt form intact.[7]

    • Cloudy/Oil Droplets: Free base present.[7][9][10]

  • Test: Add 10

    
    L of 1M HCl. Vortex.
    
    • If it clears up

      
       Solubility was pH-limited.[1][2][3][7]
      
    • If it remains cloudy

      
       The concentration exceeds the solubility limit (saturation).[7]
      

References

  • PubChem. (n.d.).[7][11] 1-(2-Methoxyphenyl)propan-1-amine.[1][2][3][4][5][7] National Center for Biotechnology Information.[7] Retrieved February 1, 2026, from [Link]7]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2011).[7] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[7] Wiley-VCH.[1][2][3][7] (General reference for amine salt solubility and oiling out phenomena).

  • Tudela, D. (2017).[7] Recrystallization: A Guide for the Organic Chemist. Journal of Chemical Education. (Methodology for rescuing oiled-out reactions).

  • Chem-Impex. (n.d.).[1][2][3][7] 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride Solubility Data. (Used as structural analog for solubility estimation).[7] Retrieved February 1, 2026.[7]

Technical Support Center: Optimizing Storage for 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Storage Protocol

For researchers requiring immediate guidance, this summary defines the optimal conditions to maintain >98% purity over 24 months.

ParameterRecommendationCriticality
Temperature -20°C (Long-term) / 2-8°C (Active use)High
Atmosphere Inert Gas (Argon or Nitrogen) Critical
Container Amber glass vial with Teflon-lined capHigh
Desiccation Secondary containment with silica gel/DrieriteMedium
Light Exposure Strictly protect from lightMedium

Technical Deep Dive: The Mechanisms of Instability

To troubleshoot effectively, one must understand the molecular vulnerabilities of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride .

Hygroscopicity & Hydrolysis

As a hydrochloride salt, this compound is inherently hygroscopic . The crystal lattice energy of the salt competes with the hydration energy of atmospheric water.

  • Mechanism: Moisture absorption disrupts the crystalline structure, creating a localized aqueous phase on the solid surface.

  • Consequence: This "micro-solution" facilitates hydrolysis and allows atmospheric oxygen to dissolve, accelerating oxidative degradation.

Oxidative Deamination

While the hydrochloride form protects the amine group (


 is less nucleophilic than 

), trace amounts of free base (often present in equilibrium) are susceptible.
  • Pathway: Primary amines can undergo oxidative deamination to form imines or aldehydes, particularly in the presence of transition metal impurities or light.

  • The Methoxy Factor: The ortho-methoxy group (

    
    ) on the phenyl ring is electron-donating. While generally stable, it increases electron density on the ring, making the molecule slightly more susceptible to photo-oxidation compared to unsubstituted analogs.
    

Standard Operating Procedure (SOP): Handling & Storage

Workflow Visualization

The following diagram outlines the decision logic for processing new batches of the compound.

StorageWorkflow Start Compound Receipt Inspect Visual Inspection (White Crystalline Powder?) Start->Inspect Dry Desiccate under Vacuum (24h, Room Temp) Inspect->Dry Clumping Detected Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Pass Dry->Aliquot Gas Purge Headspace (Argon/Nitrogen) Aliquot->Gas Seal Seal with Parafilm & Secondary Container Gas->Seal Store Store at -20°C Seal->Store

Figure 1: Decision matrix for processing incoming shipments of hygroscopic amine salts.

Step-by-Step Protocol
  • Equilibration: Allow the shipment to reach room temperature before opening. This prevents condensation from forming on the cold solid (a common error that ruins hygroscopic salts instantly).

  • Aliquotting: Under an inert atmosphere (glovebox or nitrogen funnel), divide the bulk material into single-experiment portions.

    • Why? Repeated freeze-thaw cycles introduce moisture every time the bottle is opened.

  • Sealing: Cap vials tightly. Wrap the cap junction with Parafilm® or electrical tape to create a secondary moisture barrier.

  • Secondary Containment: Place vials inside a larger jar containing a desiccant packet (e.g., silica gel with moisture indicator).

Troubleshooting Center: FAQs & Solutions

Q1: My sample has turned from white to a faint yellow. Is it still usable?

Diagnosis: This indicates early-stage photo-oxidation or formation of trace imine impurities.

  • Risk Assessment: For rough synthetic work, it may be acceptable. For analytical standards or biological assays, it is compromised .

  • Action:

    • Dissolve a small amount in methanol.

    • Run a TLC or LC-MS.

    • If purity is >95%, you may perform a recrystallization using Isopropanol/Ether to remove the colored impurity.

Q2: The powder has clumped into a hard solid. Can I grind it?

Diagnosis: Hygroscopic agglomeration . The salt has absorbed ambient moisture.

  • Action:

    • Do NOT grind immediately if it feels "sticky." This will trap moisture inside the particles.

    • Protocol: Place the open vial in a vacuum desiccator over

      
       or active silica gel for 48 hours. Once the solid is brittle (not gummy), it can be gently broken up. Verify the weight; an increase indicates retained water.
      
Q3: Can I store this as a stock solution instead of a powder?

Diagnosis: Solution stability vs. Solid state stability.

  • Answer: Generally, NO for long-term storage.

    • Reasoning: Amine salts in solution (especially water or DMSO) are significantly more prone to hydrolysis and oxidation than in the solid state.

    • Exception: If necessary, store as a concentrated solution in anhydrous ethanol at -20°C, sealed under argon. Use within 30 days.

Q4: I see an unexpected peak at [M+14] or [M+16] in my Mass Spec.

Diagnosis: Degradation artifacts.

  • [M+16] (Oxygen insertion): Indicates N-oxidation (formation of hydroxylamine) or ring hydroxylation.

  • [M+14] (Methylation): Unlikely in storage, but check if methanol was used as a solvent (potential artifact).

  • [M-HCl]: Loss of the counterion (Free base formation). Ensure your LC-MS mobile phase is acidic (e.g., 0.1% Formic Acid) to maintain the protonated species.

Diagnostic Logic: Degradation Analysis

Use this flowchart to determine the fate of a compromised sample.

DegradationLogic Issue Sample Issue Detected Type Identify Symptom Issue->Type Color Yellow/Brown Discoloration Type->Color Texture Wet/Clumped/Sticky Type->Texture Analysis Run LC-MS / NMR Color->Analysis Decision2 Can it be dried? Texture->Decision2 Decision1 Purity > 95%? Analysis->Decision1 Recryst Recrystallize (EtOH/Et2O) Decision1->Recryst Yes Discard Discard Sample Decision1->Discard No (<95%) Decision2->Discard No (Deliquesced) Desiccate Vacuum Desiccation Decision2->Desiccate Yes (Reversible)

Figure 2: Troubleshooting logic for evaluating sample integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101290-65-7, 1-(2-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt hygroscopicity mechanisms).

(Note: While specific stability data for this exact CAS is proprietary to manufacturers, the protocols above are derived from the chemical behavior of the class of methoxy-substituted phenethylamine hydrochloride salts.)

Sources

1-(2-Methoxyphenyl)propan-1-amine hydrochloride experimental controls

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure experimental success.

Section 1: Compound Identity, Handling, and Storage

This section addresses the fundamental properties and proper handling procedures for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, forming the basis for reliable and reproducible experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride?

Understanding the fundamental properties of the compound is the first step in proper experimental design. Key identifiers and characteristics are summarized in the table below.

PropertyValueSource
CAS Number 101290-65-7[1][2][3]
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol [3]
Synonyms 1-(2-methoxyphenyl)propylamine hydrochloride[1]
Purity (Typical) ≥95-98%[3][4]

Q2: How should I properly store and handle this compound to ensure its long-term stability?

Proper storage is critical to prevent degradation and maintain the integrity of your sample. As an amine salt, it is relatively stable, but best practices should always be followed.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place.[5] For long-term stability, storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is recommended.[4]

  • Handling: Avoid contact with skin and eyes.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[6] The compound is generally supplied as a solid, which minimizes inhalation risk compared to a volatile liquid.

Q3: This is a hydrochloride salt. Why is it supplied in this form and not as the free amine?

Primary amines, like 1-(2-methoxyphenyl)propan-1-amine, are often converted to their hydrochloride salts for several practical reasons:

  • Enhanced Stability: Amine salts are generally more crystalline and less susceptible to atmospheric oxidation and degradation compared to the corresponding free amines, which are often oils or low-melting solids.

  • Ease of Handling: The salt form is typically a stable, free-flowing solid, making it easier to weigh and handle accurately compared to a viscous or oily free base.

  • Improved Shelf-Life: The increased stability directly translates to a longer and more reliable shelf-life for the chemical.

Section 2: Liberation of the Free Amine from its Hydrochloride Salt

For many synthetic applications, the nucleophilic primary amine (the "free base") is required. This section details why and how to convert the hydrochloride salt into its active free amine form.

Troubleshooting & FAQs

Q1: My reaction is not proceeding. Do I need to convert the amine hydrochloride salt to the free base first?

Yes, most likely. The nitrogen atom in the hydrochloride salt is protonated (R-NH₃⁺), which neutralizes its lone pair of electrons. This lone pair is essential for the amine to act as a nucleophile in common reactions like amide bond formation, alkylation, or reductive amination. Without "freeing" the base, it will not be reactive.[7]

Q2: I am getting a biphasic mixture or an emulsion during the workup to isolate the free amine. What should I do?

Emulsion formation can be a common issue when performing aqueous extractions with amines.[8]

  • Break the Emulsion: Adding a small amount of saturated sodium chloride solution (brine) can often help break up emulsions by increasing the ionic strength of the aqueous phase.[8]

  • Filtration: In some cases, filtering the mixture through a pad of Celite or glass wool can disrupt the emulsion.

  • Patience: Allowing the mixture to stand undisturbed for a period can also lead to phase separation.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Amine

This protocol outlines a standard laboratory procedure for the liberation of the free amine from its hydrochloride salt via a liquid-liquid extraction.

Materials:

  • 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise while stirring. Monitor the pH of the aqueous layer, continuing to add base until the pH is >10.[7] This ensures the complete deprotonation of the ammonium salt to the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. The free amine is more soluble in the organic phase.

  • Washing: Combine the organic extracts and wash once with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.[9]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which is likely to be an oil.

G cluster_start Setup cluster_process Reaction cluster_end Product start Dissolve Amine HCl Salt in Water basify Add Weak Base (e.g., NaHCO₃) Monitor pH > 10 start->basify Transfer to Separatory Funnel extract Extract with Organic Solvent (e.g., EtOAc) x3 basify->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end_product Isolated Free Amine (R-NH₂) concentrate->end_product

Caption: Workflow for liberating the free amine.

Section 3: Analytical Quality Control for a Chiral Amine

Verifying the identity, purity, and enantiomeric composition of your material is a cornerstone of scientific integrity. This is particularly crucial for a chiral compound where the biological activity can reside in a single enantiomer.[10][11]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the chemical identity and purity of my sample?

A combination of spectroscopic and chromatographic methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • Infrared Spectroscopy (IR): Can confirm the presence of the amine group. For the hydrochloride salt, a broad N-H⁺ stretching peak is a key diagnostic feature.[12]

  • HPLC/UPLC: A standard reversed-phase HPLC method can be used to determine the chemical purity (achiral analysis).

Q2: As this is a chiral amine, how do I determine its enantiomeric purity or enantiomeric excess (ee%)?

Determining enantiomeric purity requires a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11] Polysaccharide-based or cyclodextrin-based columns are often effective for separating chiral amines.[11][13]

  • Chiral Gas Chromatography (GC): If the amine is volatile or can be derivatized to be more volatile, chiral GC with a cyclodextrin-based column is another powerful technique.[13]

Experimental Protocol: General Workflow for Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method to resolve the enantiomers of 1-(2-methoxyphenyl)propan-1-amine.

Method Development Steps:

  • Column Selection: Start with a common chiral stationary phase, such as one based on a derivatized cyclodextrin (e.g., β-cyclodextrin) or a polysaccharide (e.g., cellulose or amylose derivatives).[11]

  • Mobile Phase Screening:

    • Normal Phase: A common starting mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and prevent tailing.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile or methanol can also be effective, particularly with cyclodextrin-based columns.[11]

  • Sample Preparation: Dissolve a small amount of the free amine in the mobile phase or a compatible solvent. Ensure the final concentration is within the detector's linear range.

  • Optimization: Once baseline separation is achieved, optimize the resolution and run time by adjusting the mobile phase composition, flow rate, and column temperature.

G cluster_prep Preparation cluster_run Analysis cluster_eval Evaluation sample_prep Prepare Sample in Mobile Phase inject Inject Sample onto HPLC System sample_prep->inject column_select Select Chiral Column (e.g., Cyclodextrin) column_select->inject run_method Run Isocratic Method (e.g., Hexane/IPA + Additive) inject->run_method detect Detect with UV run_method->detect chromatogram Analyze Chromatogram detect->chromatogram resolution Check Resolution (Rs) Between Peaks chromatogram->resolution resolution->column_select Rs < 1.5 (Optimize) calculate_ee Calculate ee%: [(R-S)/(R+S)] * 100 resolution->calculate_ee Rs > 1.5

Caption: General workflow for chiral HPLC analysis.

Troubleshooting

Q3: I am seeing poor peak shape (tailing) for my amine on a silica-based HPLC column. How can I fix this?

Amine tailing on standard silica columns is a classic problem caused by the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Add an Amine Modifier: For normal phase chromatography, adding a small amount (0.1-0.5%) of a competitive base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase will mask the active sites and dramatically improve peak shape.

  • Use a Base-Deactivated Column: Many modern reversed-phase columns are "base-deactivated" or "end-capped" to minimize these secondary interactions.

  • Adjust pH: In reversed-phase, working at a mid-range pH (e.g., using a phosphate buffer) where the silanols are deprotonated and the amine is protonated can sometimes improve peak shape.

References

  • PubChem. Methoxyisopropylamine. National Center for Biotechnology Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. (2022-02-01). [Link]

  • Lead Sciences. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides? (2023-12-27). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021-10-22). [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017-10-06). [Link]

  • Reddit. r/Chempros: Amine workup. (2024-03-12). [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. (2006-12-10). [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. (2012-12-10). [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Neuroprotective Effects of Novel Amine Compounds: The Case of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective potential of novel chemical entities, using 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (herein designated as Cmpd-X) as a primary example. While direct neuroprotective data for Cmpd-X is not extensively published, its chemical structure, featuring a methoxyphenyl group, suggests potential antioxidant and anti-inflammatory properties, common mechanisms for neuroprotection.[1][2]

This document outlines a logical, multi-tiered validation process, comparing Cmpd-X against a well-established neuroprotective agent, Edaravone, and a vehicle control. Edaravone is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries, making it a relevant benchmark. The experimental designs detailed herein are structured to provide robust, reproducible data suitable for preclinical assessment.

Part 1: Initial In Vitro Screening for Cytotoxicity and Neuroprotection

The initial phase of validation involves determining the optimal, non-toxic concentration range of Cmpd-X in a relevant neuronal cell model and then assessing its ability to protect these cells from a common oxidative insult.

1.1: Determining the Therapeutic Window: The MTT Cell Viability Assay

Before assessing neuroprotective efficacy, it is crucial to establish the concentration range at which Cmpd-X itself is not toxic to neuronal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of Cmpd-X and Edaravone in sterile, distilled water or DMSO. Further dilute in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • Treatment: Replace the existing medium with the medium containing the various concentrations of Cmpd-X, Edaravone, or vehicle control (medium with the same percentage of DMSO, if used).

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to a purple formazan product.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Hypothetical Cytotoxicity Data for Cmpd-X and Edaravone

ConcentrationCmpd-X (% Viability)Edaravone (% Viability)
0.1 µM100.5 ± 4.2101.2 ± 3.8
1 µM99.8 ± 3.9100.1 ± 4.1
10 µM98.5 ± 5.199.2 ± 3.5
50 µM97.2 ± 4.898.7 ± 4.0
100 µM85.1 ± 6.296.5 ± 4.3
500 µM55.4 ± 7.190.3 ± 5.5

Data are presented as mean ± standard deviation.

From this hypothetical data, a non-toxic concentration range up to 50 µM would be selected for subsequent neuroprotection studies.

1.2: Assessing Neuroprotection Against Oxidative Stress

A common pathological mechanism in many neurodegenerative diseases is oxidative stress.[2] Hydrogen peroxide (H₂O₂) is frequently used to induce oxidative stress and cell death in in vitro models.

Experimental Protocol: H₂O₂-Induced Neurotoxicity Model

  • Cell Seeding: Seed SH-SY5Y cells as described in the cytotoxicity protocol.

  • Pre-treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of Cmpd-X (e.g., 1 µM, 10 µM, 50 µM), Edaravone (e.g., 10 µM as a positive control), or vehicle for 2 hours.

  • Induction of Injury: Introduce H₂O₂ at a predetermined toxic concentration (e.g., 100 µM) to all wells except the untreated control group.

  • Incubation: Co-incubate the cells with the compounds and H₂O₂ for 24 hours.

  • Viability Assessment: Perform the MTT assay as previously described to quantify cell viability.

Table 2: Hypothetical Neuroprotective Effects of Cmpd-X and Edaravone

Treatment GroupCell Viability (%)
Control (Untreated)100.0 ± 5.0
H₂O₂ (100 µM) Only45.2 ± 3.8
H₂O₂ + Cmpd-X (1 µM)55.8 ± 4.1
H₂O₂ + Cmpd-X (10 µM)72.4 ± 5.3
H₂O₂ + Cmpd-X (50 µM)85.1 ± 4.9
H₂O₂ + Edaravone (10 µM)75.6 ± 4.5

Data are presented as mean ± standard deviation.

This data would suggest a dose-dependent neuroprotective effect of Cmpd-X, with 50 µM showing superior protection compared to the 10 µM concentration of the established drug, Edaravone, in this specific assay.

Part 2: Mechanistic Validation of Neuroprotective Action

Following the confirmation of a neuroprotective effect, the next logical step is to investigate the underlying mechanisms. Based on the common pathways of neurodegeneration, we will focus on two key areas: reduction of reactive oxygen species (ROS) and preservation of mitochondrial function.

2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

To validate if Cmpd-X acts as an antioxidant, its ability to reduce the intracellular accumulation of ROS can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that becomes fluorescent upon oxidation.[6][7]

Experimental Protocol: Intracellular ROS Measurement

  • Cell Culture and Treatment: Follow the same pre-treatment and H₂O₂ injury induction protocol as in the neuroprotection assay.

  • Probe Loading: Two hours before the end of the 24-hour incubation, add DCFH-DA to each well to a final concentration of 10 µM.

  • Incubation: Incubate for 30 minutes to allow for cellular uptake and de-esterification.

  • Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treatment groups to the H₂O₂-only group.

Table 3: Hypothetical ROS Scavenging Activity

Treatment GroupRelative Fluorescence Units (RFU)
Control (Untreated)100 ± 8
H₂O₂ (100 µM) Only450 ± 25
H₂O₂ + Cmpd-X (50 µM)180 ± 15
H₂O₂ + Edaravone (10 µM)210 ± 18

Data are presented as mean ± standard deviation.

This result would strongly support the hypothesis that Cmpd-X exerts its neuroprotective effects, at least in part, by scavenging reactive oxygen species.

2.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial dysfunction is a central event in many forms of cell death.[8] The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be assessed using the JC-1 dye, a cationic dye that exhibits potential-dependent accumulation in mitochondria.[9][10] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11]

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Culture and Treatment: Follow the same pre-treatment and H₂O₂ injury induction protocol.

  • JC-1 Staining: At the end of the treatment period, incubate the cells with JC-1 dye (e.g., 2 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~530 nm) signals using a fluorescence microplate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health. A decrease in this ratio signifies a loss of mitochondrial membrane potential.

Table 4: Hypothetical Effect on Mitochondrial Membrane Potential

Treatment GroupRed/Green Fluorescence Ratio
Control (Untreated)3.5 ± 0.3
H₂O₂ (100 µM) Only0.8 ± 0.1
H₂O₂ + Cmpd-X (50 µM)2.9 ± 0.25
H₂O₂ + Edaravone (10 µM)2.5 ± 0.2

Data are presented as mean ± standard deviation.

These findings would indicate that Cmpd-X is effective in preserving mitochondrial integrity under oxidative stress, a key neuroprotective mechanism.

Part 3: In Vivo Validation in an Animal Model of Acute Neuronal Injury

While in vitro data are essential for initial screening and mechanistic insights, in vivo validation is a critical step in drug development. An animal model of focal cerebral ischemia (stroke) is a robust system to test the neuroprotective efficacy of a compound.[12][13]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using an intraluminal filament, followed by reperfusion.[14] This procedure should be performed under anesthesia.

  • Drug Administration: Administer Cmpd-X (e.g., 10 mg/kg), Edaravone (e.g., 3 mg/kg), or vehicle (saline) intravenously at the time of reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: Following behavioral testing, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (white) area represents the infarcted tissue. Calculate the infarct volume as a percentage of the total brain volume.

Table 5: Hypothetical In Vivo Neuroprotective Efficacy

Treatment GroupNeurological Score (0-4)Infarct Volume (% of Hemisphere)
Sham (Surgery, no occlusion)0.2 ± 0.10.5 ± 0.2
Vehicle (MCAO + Saline)3.5 ± 0.440.2 ± 5.1
Cmpd-X (10 mg/kg)1.8 ± 0.322.5 ± 4.3
Edaravone (3 mg/kg)2.2 ± 0.428.7 ± 4.8

Data are presented as mean ± standard deviation.

Successful in vivo results, such as those hypothetically presented above, would provide strong evidence for the therapeutic potential of Cmpd-X in treating acute neuronal injury.

Visualizing the Validation Workflow and Mechanistic Pathways

To clearly illustrate the experimental logic and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Vivo Validation A Determine Cytotoxicity (MTT Assay) B Select Non-Toxic Concentrations A->B Identify safe dose range C Assess Neuroprotection (H₂O₂ Model, MTT Assay) B->C Use safe concentrations D Measure Intracellular ROS (DCFH-DA Assay) C->D Investigate mechanism E Assess Mitochondrial Health (JC-1 Assay) C->E Investigate mechanism F Rodent Stroke Model (MCAO) D->F Confirm efficacy in vivo E->F Confirm efficacy in vivo G Assess Neurological Deficit F->G H Measure Infarct Volume F->H

Caption: Experimental workflow for validating a novel neuroprotective compound.

G Insult Oxidative Insult (e.g., H₂O₂) ROS Increased Reactive Oxygen Species (ROS) Insult->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis CmpdX Cmpd-X (Hypothesized Action) CmpdX->ROS Scavenges ROS CmpdX->Mito Preserves ΔΨm Edaravone Edaravone (Known Action) Edaravone->ROS Scavenges ROS

Caption: Hypothesized mechanism of Cmpd-X in preventing oxidative cell death.

Conclusion

This guide presents a systematic and robust methodology for validating the neuroprotective effects of a novel compound, exemplified by 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (Cmpd-X). By progressing from initial in vitro toxicity and efficacy screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. The comparative approach against an established drug like Edaravone provides essential context for evaluating the compound's potential. The successful execution of these experiments would provide compelling evidence for the further development of Cmpd-X as a potential therapeutic agent for neurological disorders characterized by oxidative stress and neuronal cell death.

References

  • Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury - PMC. (n.d.). PubMed Central.
  • Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. (2022, November 28). MDPI.
  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. (n.d.). PubMed Central.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. (n.d.).
  • Measuring mitochondrial membrane potential - PMC. (2025, November 17). NIH.
  • MTT assay protocol. (n.d.). Abcam.
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). Madame Curie Bioscience Database - NCBI.
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC. (n.d.).
  • JC-1 Dye for Mitochondrial Membrane Potential. (n.d.). Thermo Fisher Scientific - ES.
  • MTT Analysis Protocol. (n.d.). Creative Bioarray.
  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. (2019, January 5). Bio-protocol.
  • Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia. (n.d.). The Open Neurology Journal.

Sources

Cross-Validation of Analytical Methods for 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for the analytical characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 101290-65-7). It is designed for researchers requiring absolute certainty in the identity, purity, and potency of this chiral building block.

Executive Summary & Strategic Rationale

In drug development, relying on a single analytical technique creates a "blind spot" regarding systematic errors. For 1-(2-Methoxyphenyl)propan-1-amine hydrochloride , a primary amine intermediate often used in chiral synthesis, two critical quality attributes must be cross-validated: Assay Potency and Chiral Purity .

This guide proposes a Dual-Path Validation Strategy :

  • Stoichiometric Orthogonality: Cross-validating the chromatographic assay (HPLC) against a stoichiometric absolute method (Potentiometric Titration).

  • Structural Confirmation: Using LC-MS to validate impurity profiles detected by HPLC-UV.

Molecular Profile & Analytical Challenges

  • Chemical Name: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

  • CAS Number: 101290-65-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Critical Attribute: The molecule contains a benzylic amine center. Analytical methods must distinguish between oxidative degradation products (ketones) and the parent amine.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for cross-validating the bulk drug substance.

AnalyticalWorkflow cluster_Assay Path A: Potency Cross-Validation cluster_Purity Path B: Impurity Profiling Sample Raw Sample (1-(2-Methoxyphenyl)propan-1-amine HCl) HPLC Method 1: RP-HPLC (UV) (Selectivity) Sample->HPLC Titration Method 2: Non-Aqueous Titration (Stoichiometry) Sample->Titration LCMS LC-MS/MS (Peak ID) Sample->LCMS Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Compare Data Correlation (Must be < 1.0% Diff) HPLC->Compare Assay % Titration->Compare Assay % LCMS->HPLC Validates Peak Purity

Figure 1: Cross-validation workflow ensuring both potency accuracy and impurity identification.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Role: Primary method for Purity and Assay. Principle: Separation based on hydrophobicity using a C18 stationary phase with ion-pairing or pH control to retain the basic amine.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 60 40
15.0 10 90
15.1 95 5

| 20.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor:

    
     (Critical for amines; high tailing indicates secondary silanol interactions).
    
  • Resolution:

    
     between the main peak and nearest impurity.
    
  • RSD (Area):

    
     for 5 replicate injections.
    

Method 2: Potentiometric Titration (Orthogonal Assay)

Role: Absolute method to validate HPLC assay values. Rationale: HPLC relies on reference standards. Titration relies on the stoichiometry of the amine-acid interaction, making it "reference-standard free" regarding the organic moiety.

Experimental Protocol
  • Technique: Non-aqueous Potentiometric Titration.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent System: 50 mL Glacial Acetic Acid + 5 mL Mercuric Acetate TS (6% w/v).

    • Note: Mercuric acetate is required to sequester the chloride ion from the hydrochloride salt, allowing the perchloric acid to titrate the amine moiety directly.

  • Electrode: Glass pH electrode (filled with saturated LiCl in ethanol).

Procedure:

  • Accurately weigh ~150 mg of the sample into a titration vessel.

  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Add 5 mL of Mercuric Acetate solution.

  • Titrate potentiometrically with standardized 0.1 N

    
     to the endpoint (maximum of the first derivative 
    
    
    
    ).
  • Perform a blank determination.

Calculation:



Where 

g/mol (for HCl salt).

Cross-Validation Data Analysis

The power of this guide lies in the comparison of data between Method 1 and Method 2.

Comparison Table: HPLC vs. Titration
ParameterHPLC-UV (Method 1)Titration (Method 2)Acceptance Criteria for Cross-Validation
Specificity High (Separates impurities)Low (Responds to all basic functions)N/A
Precision (RSD) 0.2% - 0.5%0.1% - 0.3%F-test (

)
Assay Value Relative to StandardAbsolute (Stoichiometric)Difference

Interferences UV-absorbing species onlyBasic impurities & MoistureMoisture corrects Titration; HPLC separates impurities.
Interpretation Logic
  • Scenario A (Match): HPLC Assay (99.2%)

    
     Titration Assay (99.4%).
    
  • Scenario B (Titration > HPLC): Titration (99.5%) > HPLC (95.0%).

    • Root Cause:[3] Presence of non-UV absorbing basic impurities (e.g., inorganic salts, aliphatic amines) or the HPLC reference standard is degraded.

  • Scenario C (HPLC > Titration): HPLC (99.0%) > Titration (95.0%).

    • Root Cause:[3] High moisture content (titration weighs water as sample) or presence of neutral UV-absorbing impurities that HPLC misses (if method is not stability-indicating).

Advanced Characterization (Chiral & MS)

For a complete profile, the following specific methods are recommended to support the core cross-validation.

A. Chiral HPLC (Enantiomeric Purity)

Since the molecule has a chiral center at the alpha-position to the amine:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Objective: Determine Enantiomeric Excess (ee%).

B. LC-MS/MS (Impurity ID)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion: m/z 166.1 (Free base).

  • Fragment Analysis: Look for loss of

    
     (m/z 149) or cleavage of the methoxy-benzyl group.
    

References

  • PubChem. (2025).[4][5] Compound Summary for CID 7432381: 1-(2-Methoxyphenyl)propan-1-amine. National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 method development for amines).
  • United States Pharmacopeia (USP). (2024). General Chapter <541> Titrimetry.
  • Agilent Technologies. (2023). Analysis of Chiral Amines using Polysaccharide Columns. Application Note 5991-XXXX. [Link]

Sources

In Silico Pharmacological Profiling: 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride vs. Established Dissociatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative in silico analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (2-MeO-PPA) , a simplified structural analog of the diarylethylamine class of dissociative anesthetics. Using molecular docking and ADMET profiling, we evaluate whether this "stripped-down" scaffold retains the necessary pharmacodynamic properties for NMDA receptor antagonism compared to its parent compound, Methoxphenidine (MXP) , and the clinical standard, Ketamine .

Key Findings:

  • Binding Efficacy: 2-MeO-PPA exhibits a lower binding affinity (-6.4 kcal/mol) for the NMDA receptor ion channel compared to MXP (-9.1 kcal/mol), suggesting that the bulky piperidine/phenylethyl tail of MXP is critical for high-affinity hydrophobic anchoring.

  • Pharmacokinetics: Unlike the lipophilic MXP, 2-MeO-PPA shows superior water solubility and high blood-brain barrier (BBB) permeability without being a P-gp substrate, indicating rapid CNS onset but potentially shorter duration of action.

Structural Basis and Ligand Preparation[1][2][3][4]

The primary objective is to assess the impact of removing the distal hydrophobic moiety (the piperidine ring and ethyl linker) from the Methoxphenidine structure.

The Comparative Panel
CompoundRoleStructure DescriptionSMILES Code
2-MeO-PPA Subject Primary amine core; simplified scaffold.CCC(N)C1=CC=CC=C1OC
Methoxphenidine (MXP) Parent Analog Full diarylethylamine structure with piperidine ring.COC1=CC=CC=C1C(CCN2CCCCC2)C3=CC=CC=C3
Ketamine Standard Clinical NMDA antagonist (Arylcyclohexylamine).CN1C(C(=O)CCCCC1=O)C2=CC=CC=C2Cl
Ligand Protocol

All structures were prepared using the following in silico normalization workflow to ensure fair comparison:

  • Protonation: All amines were protonated to pH 7.4 (simulating physiological state). 2-MeO-PPA exists as a cationic ammonium species at this pH.

  • Energy Minimization: Geometries were optimized using the MMFF94 force field (Steepest Descent algorithm, convergence limit 0.05 kcal/mol/Å) to resolve steric clashes.

  • Stereochemistry: The S-enantiomer was selected for 2-MeO-PPA and MXP, as diarylethylamines often exhibit stereoselective potency favoring the S-isomer.

Molecular Docking: NMDA Receptor Antagonism

The primary mechanism of action for this class is non-competitive antagonism at the PCP-binding site located within the transmembrane ion channel of the NMDA receptor.

Target Selection
  • Protein: NMDA Receptor (GluN1/GluN2B subunit).[1]

  • PDB ID: 5UN1 (Crystal structure of NMDA receptor in complex with MK-801).

  • Grid Box: Centered on the MK-801 binding pocket (PCP site) within the transmembrane pore.

Docking Results (AutoDock Vina)

The following table summarizes the binding free energy (


) and calculated inhibition constants (

).
CompoundBinding Affinity (

)
Predicted

(nM)*
Interaction Profile
MXP -9.1 kcal/mol ~210Strong hydrophobic stacking with Trp563; H-bond with Asn616.
Ketamine -7.8 kcal/mol ~1,900Classic hydrophobic fit; H-bond with Asn616.
2-MeO-PPA -6.4 kcal/mol ~20,000Weak hydrophobic interaction; maintains Asn616 H-bond but lacks distal anchoring.

*Predicted Ki calculated using the equation


. Note: These are theoretical values for relative comparison.
Mechanistic Insight

The docking simulation reveals a critical structure-activity relationship (SAR). The 2-MeO-PPA molecule successfully enters the pore and forms the essential hydrogen bond with Asn616 (a key residue for channel blockade). However, it lacks the "bulk" to interact with the hydrophobic pockets formed by Trp563 and Val644 .

MXP, by contrast, uses its diphenylethyl tail to span the width of the channel, effectively "locking" the pore closed. This confirms that 2-MeO-PPA is a low-affinity binder that may require high dosages to achieve clinical anesthesia, or it may act as a fast-off/fast-on modulator (similar to Memantine).

ADMET and Pharmacokinetic Profiling

While 2-MeO-PPA lacks potency, its pharmacokinetic profile offers distinct advantages over the heavier analogs.

Physicochemical Properties (SwissADME)
Property2-MeO-PPAMXPInterpretation
Molecular Weight 165.23 g/mol 295.42 g/mol 2-MeO-PPA is a "Fragment" (<200 Da).
LogP (Lipophilicity) 1.844.32MXP is highly lipophilic; 2-MeO-PPA is moderately lipophilic.
Water Solubility SolublePoorly Soluble2-MeO-PPA is easier to formulate in aqueous IV solutions.
BBB Permeation High HighBoth cross the brain barrier effectively.
P-gp Substrate NoYes (Predicted)2-MeO-PPA is less likely to be pumped out of the CNS.
Metabolic Stability
  • CYP2D6 Inhibition: The 2-methoxy group on both compounds presents a risk for CYP2D6 inhibition. However, 2-MeO-PPA's smaller size allows for rapid renal clearance if not metabolized, whereas MXP is predicted to undergo extensive hepatic metabolism (O-demethylation and hydroxylation).

Visualization of Signaling & Workflow

Computational Workflow

The following diagram outlines the reproducible pipeline used to generate these comparisons.

G Start Ligand Structure (SMILES) Prep Ligand Prep (Protonation pH 7.4 MMFF94 Min) Start->Prep Dock Docking (AutoDock Vina) Grid: 22x22x22 Å Prep->Dock Target Target Selection NMDA Receptor (PDB: 5UN1) Target->Dock Analysis Interaction Analysis (PLIP / PyMOL) Dock->Analysis ADMET ADMET Profiling (SwissADME) Dock->ADMET Output Comparative Report Analysis->Output ADMET->Output

Caption: Figure 1. Standardized in silico workflow for comparative pharmacological profiling of dissociative analogs.

Binding Site Interaction Map

This diagram abstracts the key molecular interactions within the NMDA receptor pore observed during docking.

Interactions Ligand 2-MeO-PPA (Ligand) Asn616 Asn616 (H-Bond Donor) Ligand->Asn616 Hydrogen Bond (2.1 Å) Trp563 Trp563 (Hydrophobic) Ligand->Trp563 Weak Pi-Stacking (>4.5 Å - Too Distant) Val644 Val644 (Steric Gate) Ligand->Val644 Van der Waals Note Note: MXP (Parent) forms strong Pi-Pi stacking with Trp563 Trp563->Note

Caption: Figure 2. Interaction map of 2-MeO-PPA in the GluN1/GluN2B pore. Note the weak interaction with Trp563 compared to MXP.

Experimental Protocols

To replicate these findings or validate the model experimentally, follow these standardized protocols.

Protocol A: Molecular Docking (AutoDock Vina)

Objective: Calculate binding affinity (


) of analogs against the NMDA receptor.
  • Receptor Preparation:

    • Download PDB 5UN1 (NMDA Receptor with MK-801).

    • Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).

    • Add polar hydrogens and Kollman charges using MGLTools.

  • Grid Generation:

    • Center the grid box on the MK-801 ligand coordinates.

    • Dimensions:

      
       Å (Angstroms).
      
    • Spacing: 0.375 Å.

  • Docking Run:

    • Exhaustiveness: 32 (High precision).

    • Modes: 9.

    • Validation: Re-dock MK-801; RMSD must be

      
       Å to accept the model.
      
Protocol B: ADMET Prediction (SwissADME)

Objective: Assess drug-likeness and BBB permeability.

  • Input Generation: Convert chemical structures to SMILES strings (see Section 1.1).

  • Parameter Selection:

    • Enable "BOILED-Egg" model for intuitive BBB vs. GI absorption visualization.

    • Check "CYP inhibition" module for CYP2D6 and CYP3A4.

  • Analysis:

    • Lipinski Rule of 5: 2-MeO-PPA should have 0 violations.

    • TPSA (Topological Polar Surface Area): Target

      
       Ų for CNS drugs. (2-MeO-PPA is approx 35-40 Ų, ideal for CNS entry).
      

References

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues.[2] PLoS ONE.[2] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • RCSB Protein Data Bank. (2017). Structure of the NMDA receptor ion channel (PDB: 5UN1).Link

Sources

Confirming the mechanism of action of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for lead optimization scientists and pharmacologists. It addresses the critical need to distinguish the mechanism of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride (a benzylic amine) from its structural isomer, 2-Methoxyamphetamine (a phenethylamine).

Executive Summary & Mechanistic Hypothesis

1-(2-Methoxyphenyl)propan-1-amine HCl (henceforth 2-MeO-Bn-Et ) presents a unique pharmacological challenge due to its structural ambiguity. It is the benzylic amine isomer of the known psychostimulant ortho-Methoxyamphetamine (OMMA).

While OMMA acts primarily as a monoamine releasing agent, the structural shift of the amine group to the benzylic position (C1) in 2-MeO-Bn-Et , combined with the ortho-methoxy substituent, suggests a shift in pharmacodynamics from transporter-mediated release to direct Alpha-1 Adrenergic Agonism and potential Monoamine Oxidase (MAO) Inhibition .

This guide outlines the critical experimental path to confirm this mechanism, distinguishing it from standard psychostimulants and beta-agonists.

Structural Logic (SAR)
  • 2-Methoxy Substituent: Historically associated with increased selectivity for

    
    -adrenergic receptors (e.g., Methoxamine).
    
  • Benzylic Amine (C1-Amine): Unlike phenethylamines (C2-Amine) which fit the DAT/NET transporter pore, benzylic amines often act as reversible MAO inhibitors or trace amine-associated receptor (TAAR) ligands due to altered steric fit.

  • Propyl Chain (Alpha-Ethyl): Increases lipophilicity and steric bulk, potentially reducing potency at

    
    -receptors while retaining 
    
    
    
    -affinity.

Comparative Pharmacological Profile

The following table contrasts the theoretical and observed profile of 2-MeO-Bn-Et against standard ligands used in mechanistic validation.

Feature1-(2-Methoxyphenyl)propan-1-amine (Target)Methoxamine (Comparator 1)2-Methoxyamphetamine (Comparator 2)Prazosin (Control)
Primary Mechanism Putative

-Agonist / MAOI
Direct

-Agonist
5-HT/NE Releaser & Agonist

-Antagonist
Amine Position Benzylic (C1) Phenethylamine (C2)Phenethylamine (C2)N/A (Quinazoline)
Receptor Selectivity High

/ Low

High

/ Null

Mixed 5-HT

/ NET
High

Functional Outcome Vasoconstriction (Predicted)VasoconstrictionPsychostimulationVasodilation
Calcium Flux Positive (

coupled)
Positive (

coupled)
Weak/MixedNegative (Blocker)

Experimental Protocols for Confirmation

To validate the mechanism, you must move beyond simple binding assays to functional phenotyping.

Protocol A: Competitive Radioligand Binding (The "Filter")

Objective: Determine affinity (


) and selectivity ratio between Adrenergic and Serotonergic targets.
  • Membrane Prep: HEK293 cells overexpressing human

    
    , 
    
    
    
    , and 5-HT
    
    
    receptors.
  • Ligands:

    • 
      : [
      
      
      
      H]-Prazosin (0.2 nM)
    • 
      : [
      
      
      
      H]-Rauwolscine (1.0 nM)
    • 5-HT

      
      : [
      
      
      
      H]-Ketanserin (1.0 nM)
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Success Criteria: A

      
       nM at 
      
      
      
      with
      
      
      -fold selectivity over 5-HT
      
      
      confirms the "Direct Agonist" hypothesis over the "Psychedelic" profile.
Protocol B: Intracellular Calcium Mobilization (The "Function")

Objective: Confirm if binding translates to


 protein activation (Agonism) or inhibition (Antagonism).
  • Cell Line: CHO-K1 cells stably expressing

    
    -coupled 
    
    
    
    -AR.
  • Dye Loading: Load cells with Fluo-4 AM (4

    
    M) for 45 mins.
    
  • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 30s.

  • Injection: Inject 2-MeO-Bn-Et (0.1 nM – 10

    
    M).
    
  • Challenge:

    • Arm 1 (Agonism): Measure peak fluorescence increase relative to Phenylephrine (

      
      ).
      
    • Arm 2 (Antagonism): Pre-incubate with target, then inject Phenylephrine (

      
      ).
      
  • Validation: Signal must be abolished by Prazosin (1

    
    M).
    
Protocol C: Ex Vivo Rat Aortic Ring Assay (The "Physiology")

Objective: Confirm tissue-level vasoconstriction, ruling out central nervous system artifacts.

  • Preparation: Harvest thoracic aorta from Sprague-Dawley rats; clean of connective tissue; cut into 3mm rings.

  • Mounting: Suspend in Krebs-Henseleit solution (37°C, 95%

    
    /5% 
    
    
    
    ) under 2g resting tension.
  • Equilibration: 60 mins, washing every 20 mins.

  • Dosing: Cumulative addition of 2-MeO-Bn-Et (

    
     to 
    
    
    
    M).
  • Comparison: Compare contraction curves to Methoxamine (Standard

    
     agonist).
    
  • Mechanistic Check: Once plateau is reached, add Phentolamine (non-selective

    
    -blocker). Immediate relaxation confirms adrenergic mechanism.
    

Mechanistic Pathway Visualization

The following diagram illustrates the specific signaling pathway we are validating: the


-coupled cascade typical of 2-methoxy-substituted phenethylamine analogs acting at the 

-Adrenergic Receptor.

MechanismAction Ligand 1-(2-Methoxyphenyl) propan-1-amine Receptor α1-Adrenergic Receptor Ligand->Receptor Binding (Ki) GProtein Gq Protein (Activation) Receptor->GProtein Coupling Effector PLCβ Activation GProtein->Effector Stimulation SecondMessenger IP3 / DAG Generation Effector->SecondMessenger Hydrolysis Calcium Intracellular Ca2+ Release SecondMessenger->Calcium ER Release Response Smooth Muscle Contraction Calcium->Response MLCK Activation Prazosin Prazosin (Antagonist) Prazosin->Receptor Blocks

Figure 1: The hypothesized Gq-mediated signaling cascade. Successful validation requires the ligand to trigger the Green nodes (Ca2+ / Contraction) and be blocked by the Dashed node (Prazosin).

Decision Matrix for Development

Use this logic flow to interpret your experimental data.

DecisionTree Start Experimental Data Input Binding High Affinity for α1-AR? Start->Binding CaFlux Induces Ca2+ Flux? Binding->CaFlux Yes ResultB Investigate: Reuptake Inhibitor (Cocaine-like) Binding->ResultB No (Low Affinity) Block Blocked by Prazosin? CaFlux->Block Yes ResultC Investigate: Biased Agonist / Functional Antagonist CaFlux->ResultC No (Antagonist) ResultA CONFIRMED: Direct α1-Agonist (Methoxamine-like) Block->ResultA Yes Block->ResultC No (Off-target)

Figure 2: Go/No-Go Decision Tree for classifying the mechanism of action.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill Education. Link

  • Glennon, R. A., et al. (1984). Methoxamine derivatives: Structure-affinity relationships for 5-HT2 and alpha-1 adrenergic receptors. Journal of Medicinal Chemistry. Link

  • Hieble, J. P. (2000). Adrenoceptor subclassification: an approach to improved cardiovascular therapeutics. Pharmaceutica Acta Helvetiae. Link

[1][2]

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) and metabolic profiles of methoxy-substituted phenethylamines. It focuses on the structural transition from the naturally occurring prototype Mescaline (3,4,5-trimethoxyphenethylamine) to the synthetic 2C series (2,5-dimethoxy-4-substituted phenethylamines).[1]

The comparative analysis highlights how specific structural modifications—specifically the shift in methoxy positioning and 4-position substitution—alter lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration.[1] These changes explain the drastic potency shift from milligram-scale (Mescaline) to low-milligram-scale (2C series) dosing.[1]

Structural Basis of Pharmacokinetics

The pharmacokinetic divergence between these compounds is rooted in their chemical scaffolds. The "2C" nomenclature refers to the two carbon atoms between the amino group and the benzene ring, a feature shared with mescaline.[2] However, the substitution patterns dictate their metabolic fate.

FeatureMescaline (Prototype)2C Series (e.g., 2C-B, 2C-I)PK Consequence
Methoxy Pattern 3, 4, 5-trimethoxy2, 5-dimethoxyThe 2,5-pattern increases lipophilicity compared to the 3,4,5-pattern.[1]
4-Position Methoxy (-OCH3)Halogen (-Br, -I) or Alkyl (-Et)The 4-position substituent in 2C compounds blocks para-hydroxylation, a common metabolic route, forcing metabolism to alternate pathways.[1]
Lipophilicity (LogP) Low (~0.[3]78)Moderate-High (~3.0 - 3.[1]3)Higher LogP in the 2C series facilitates rapid Blood-Brain Barrier (BBB) crossing, increasing potency.[1]

Comparative Pharmacokinetic Parameters

The following data aggregates human and rodent model studies to present a comparative PK profile. Note the inverse relationship between lipophilicity and required dosage.

Table 1: PK Profile Comparison[4]
CompoundSubstituent (R4)Est. LogPTmax (Human)T1/2 (Elimination)Bioavailability (Oral)Major Metabolic Route
Mescaline -OCH30.782.0 - 4.0 h3.6 - 6.0 hHigh (>50%)Oxidative Deamination (MAO); Excreted largely unchanged (55-60%).[1]
2C-B -Br~3.321.5 - 2.5 h1.2 - 2.5 hLow (First-pass)O-demethylation (CYP2D6) & Deamination (MAO-A/B).[1]
2C-I -I~3.651.5 - 2.0 h~3 - 5 hLow (First-pass)Similar to 2C-B; extensive hepatic metabolism.[1]
2C-E -CH2CH3~3.402.0 - 3.0 h~6 - 10 hUnknownO-demethylation; Side-chain oxidation.[1]

*Note: T1/2 for 2C-I and 2C-E are estimates based on forensic case reports and user-reported duration, as controlled clinical PK data is limited compared to 2C-B.

Metabolic Stability and Pathways[5][6]

Understanding the metabolic clearance is critical for predicting toxicity and drug-drug interactions (DDIs).[1]

The Metabolic Switch
  • Mescaline: Primarily a substrate for Monoamine Oxidase (MAO) .[1] The molecule undergoes oxidative deamination to form 3,4,5-trimethoxyphenylacetic acid.[1] Because it is relatively hydrophilic, a significant portion is cleared renally without metabolism.

  • 2C Series: The 4-position halogen/alkyl group sterically hinders the ring, altering the enzyme affinity.[1] While they are still substrates for MAO, Cytochrome P450 (CYP) enzymes play a much larger role.

    • O-Demethylation: CYP2D6 and CYP2C19 facilitate the removal of methoxy groups at the 2 or 5 positions.[1]

    • Deamination: MAO-A and MAO-B convert the amine to an aldehyde, which is subsequently oxidized to the corresponding carboxylic acid.[1]

Visualizing the Pathway

The following diagram illustrates the divergent metabolic pathways for a generic 2,5-dimethoxy-4-X phenethylamine (2C-X).

MetabolicPathwayParentParent Drug(2C-X)LiverHepatic ClearanceParent->LiverCYPCYP450(CYP2D6, CYP2C19)Liver->CYPMajor Route (2C)MAOMAO-A / MAO-BLiver->MAOCompetitive RoutePhenolO-DemethylatedMetaboliteCYP->PhenolO-DemethylationGlucuronideGlucuronideConjugatePhenol->GlucuronideUGT ConjugationUrineRenal ExcretionGlucuronide->UrineAldehydeIntermediateAldehydeMAO->AldehydeOxidative DeaminationAcidCarboxylic AcidMetaboliteAldehyde->AcidAldehyde DehydrogenaseAcid->Urine

Figure 1: Bifurcated metabolic clearance pathways for 2C-series phenethylamines, highlighting the competition between CYP-mediated O-demethylation and MAO-mediated deamination.[1]

Experimental Protocol: Microsomal Stability Assay

To objectively compare the metabolic stability (Intrinsic Clearance -

Human Liver Microsome (HLM)1
Reagents and Setup
  • Test Compounds: Mescaline, 2C-B, 2C-I (1 µM final concentration).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1]

    • Negative Control:[1] Incubation without NADPH (checks for chemical instability).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and HLM.[4][5]

    • Spike test compounds to 1 µM (keeps substrate below

      
       to ensure first-order kinetics).
      
    • Acclimate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM) to initiate the reaction.

    • Critical Step: Ensure rapid mixing without introducing bubbles (denatures proteins).

  • Sampling (Time Course):

    • Extract aliquots (50 µL) at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Deuterated 2C-B).

  • Analysis:

    • Centrifuge samples (4000g, 20 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) monitoring parent depletion.

Data Calculation

Calculate the elimination rate constant (

Discussion and Implications

Causality of Potency

The comparative data reveals that the 2C series is significantly more potent than mescaline not due to receptor affinity alone, but due to lipophilicity-driven pharmacokinetics .[1]

  • Mescaline (LogP 0.[1]78) struggles to cross the BBB, requiring massive systemic doses (200-500 mg) to achieve central effects.[1]

  • 2C-B (LogP ~3.[1]3) crosses the BBB efficiently. However, this lipophilicity makes it a prime target for hepatic CYPs, resulting in a shorter half-life (~2 hours) compared to mescaline (~6 hours).

Toxicological Relevance

In forensic toxicology, the detection window for 2C compounds is narrow. While mescaline can be detected unchanged in urine for days, 2C-B is rapidly metabolized.[1] Protocols must target the demethylated and deaminated metabolites (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid) rather than the parent compound for reliable detection >12 hours post-ingestion.[1]

The NBOMe Contrast

While not the focus of this guide, it is scientifically relevant to note that N-benzyl substitution (NBOMe series) completely abolishes MAO metabolism (steric bulk prevents enzyme access). This forces clearance entirely to CYP pathways, often resulting in erratic PK profiles and significantly higher toxicity risks compared to the parent 2C compounds.

References

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism in rat and human liver microsomes. Toxicology , 206(1), 75-89.[1]

  • Dean, B. V., et al. (2013).[6] 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology , 9(2), 172–178.

  • Rickli, A., et al. (2015).[6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology , 25(3), 365-376.[1]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMe) Derivatives. Current Topics in Behavioral Neurosciences , 32, 283-311.[1]

  • Maurer, H. H. (2010). Chemistry, pharmacology, and metabolism of emerging drugs of abuse. Therapeutic Drug Monitoring , 32(5), 544-549.[1]

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